(S)-1,1,1-Trifluoro-2-butylamine hydrochloride
Description
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Properties
IUPAC Name |
(2S)-1,1,1-trifluorobutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUMYAARUOVRFP-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545201 | |
| Record name | (2S)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101054-96-0 | |
| Record name | 2-Butanamine, 1,1,1-trifluoro-, hydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101054-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride (CAS 101054-96-0)
[1]
Executive Summary
(S)-1,1,1-Trifluoro-2-butylamine hydrochloride is a high-value chiral fluorinated building block used extensively in the synthesis of peptidomimetics and protease inhibitors. Its core utility lies in the trifluoromethyl (
This guide details the synthesis, characterization, and medicinal chemistry applications of this compound, with a specific focus on its role in developing Cathepsin K inhibitors .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | (S)-1,1,1-Trifluoro-2-butylamine hydrochloride |
| CAS Number | 101054-96-0 |
| Molecular Formula | |
| Molecular Weight | 163.57 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-Enantiomer |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Melting Point | 185–190 °C (Decomposes) |
| Acidity ( | ~5.8 (Conjugate acid of free base) |
| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
Strategic Synthesis: The Ellman Auxiliary Protocol
While enzymatic resolution is possible, the Ellman’s Sulfinamide approach is the industry standard for generating high enantiomeric excess (>98% ee) of trifluoromethylated amines. This method avoids the yield loss inherent in resolving racemates (max 50% yield).
Reaction Logic
-
Condensation: 1,1,1-Trifluoro-2-butanone is condensed with (R)-tert-butanesulfinamide. The
group increases the electrophilicity of the carbonyl, but also favors hydrate formation; Titanium(IV) ethoxide is essential as a Lewis acid and water scavenger. -
Diastereoselective Reduction: The resulting N-sulfinyl ketimine is reduced. The bulky tert-butyl group directs the hydride attack.
-
Hydrolysis: Mild acid cleavage yields the chiral amine salt.
Step-by-Step Protocol
Step 1: Formation of the N-Sulfinyl Imine
-
Charge a dry reactor with (R)-2-methyl-2-propanesulfinamide (1.0 equiv) and 1,1,1-trifluoro-2-butanone (1.2 equiv) in anhydrous THF (0.5 M).
-
Add Ti(OEt)
(2.0 equiv) dropwise under atmosphere. -
Heat to reflux (65–70 °C) for 12–16 hours. Monitor by TLC/LC-MS for disappearance of sulfinamide.
-
Quench: Cool to RT and pour into brine. Filter the resulting titanium salts through a Celite pad.
-
Workup: Extract with EtOAc, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Step 2: Diastereoselective Reduction
-
Dissolve the purified imine in anhydrous THF (0.2 M) and cool to -78 °C .
-
Add L-Selectride (Lithium tri-sec-butylborohydride, 1.1 equiv) dropwise. Note: L-Selectride provides superior diastereoselectivity compared to NaBH4 for CF3-ketimines.
-
Stir at -78 °C for 2 hours, then warm slowly to RT.
-
Quench with saturated
. Extract and concentrate to yield the sulfinamide intermediate.
Step 3: Cleavage to Hydrochloride Salt
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in Dioxane (4.0 equiv). Stir at RT for 1 hour.
-
Precipitate the product by adding diethyl ether.
-
Filter the white solid, wash with ether, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Figure 1. Asymmetric synthesis of (S)-1,1,1-trifluoro-2-butylamine via Ellman's auxiliary.
Medicinal Chemistry Applications
Bioisosterism and Potency
In drug design, the (S)-1,1,1-trifluoro-2-butylamine moiety is primarily used as a transition state mimetic or a lipophilic anchor .
-
Metabolic Stability: The C-F bond (116 kcal/mol) is resistant to Cytochrome P450 oxidation. Replacing a methyl group with
blocks metabolic "hotspots." -
Basicity Modulation: The strong electron-withdrawing effect of the
group reduces the basicity of the amine ( ~5.8). This is critical for peptidomimetics targeting lysosomal enzymes (like Cathepsin K), which operate at acidic pH (4.5–5.0). A less basic amine prevents lysosomal trapping and ensures the drug remains available at the active site.
Case Study: Cathepsin K Inhibition
Cathepsin K is a cysteine protease involved in bone resorption (osteoporosis target).[2][3] Inhibitors often require a P2-P3 linker that mimics the leucine side chain of the natural substrate.
-
Mechanism: The trifluoro-butyl group occupies the hydrophobic S2 pocket of the enzyme.
-
Advantage: Unlike a standard leucine side chain, the fluorinated analog resists proteolytic cleavage and enhances binding affinity through hydrophobic interactions and orthogonal multipolar interactions with the protein backbone.
Mechanism of Action Diagram[12]
Caption: Figure 2. Pharmacological mechanism of trifluoro-butylamine derivatives in protease inhibition.
Analytical Characterization & Quality Control
To validate the identity and purity of CAS 101054-96-0, the following analytical suite is required.
Nuclear Magnetic Resonance (NMR)[13]
-
1H NMR (400 MHz, DMSO-d6):
8.80 (br s, 3H, ), 4.10 (m, 1H, ), 1.85–1.65 (m, 2H, ), 0.95 (t, 3H, ). -
19F NMR: Single singlet around
-75.0 ppm. Note: Presence of a second peak indicates racemic contamination or diastereomeric impurities.
Chiral HPLC Method
-
Column: Chiralpak IA or IC (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salt).
-
Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98.0%.
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8 °C.
-
Incompatibility: Avoid strong bases (liberates volatile free amine) and strong oxidizing agents.
References
-
Ellman, J. A., et al. (1999).[4] "Synthesis of Chiral Amines via the tert-Butanesulfinamide Method." Journal of Organic Chemistry. Link
-
Black, W. C., et al. (2005).[5] "Trifluoroethylamines as Amide Isosteres in Inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.[5] Link
-
Xu, H. C., & Ellman, J. A. (2013).[6] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 8, 2271–2280.[6] Link[6]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Sigma-Aldrich. "Safety Data Sheet: (R)-1,1,1-Trifluoro-2-butylamine hydrochloride." Link
Sources
- 1. WO2016192694A1 - A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines - Google Patents [patents.google.com]
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- 4. lib.ysu.am [lib.ysu.am]
- 5. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Precision of Chiral Trifluoromethylated Butylamine Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When this powerful moiety is coupled with the structural specificity of a chiral center on a butylamine framework, the resulting compounds become highly valuable building blocks for novel therapeutics. This guide provides a comprehensive exploration of the chemical structure of chiral trifluoromethylated butylamine salts, delving into their synthesis, structural elucidation, and paramount importance in drug discovery.
The Significance of Trifluoromethylation and Chirality in Drug Design
The introduction of a trifluoromethyl group into a bioactive molecule is a well-established strategy to enhance its drug-like properties. The high electronegativity of the fluorine atoms and the strong carbon-fluorine bond confer several advantages:
-
Increased Lipophilicity: The CF₃ group significantly enhances a molecule's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][2]
-
Metabolic Stability: The robustness of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, often leading to a longer drug half-life.[3][4]
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group can decrease the basicity of a nearby amine.[5] This modulation of pKa can be crucial for optimizing drug-receptor interactions and reducing off-target effects.
-
Enhanced Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.[1]
Chirality, the "handedness" of a molecule, adds another layer of specificity. Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers of a chiral drug.[6] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects.[7] Therefore, the ability to synthesize and characterize stereochemically pure chiral trifluoromethylated butylamines is of utmost importance in the development of safer and more effective medicines.[3]
Strategies for the Synthesis of Chiral Trifluoromethylated Butylamines
The construction of a chiral center adjacent to a trifluoromethyl group presents unique synthetic challenges. Several powerful strategies have been developed to achieve high enantioselectivity.
Asymmetric Reactions of Trifluoromethylated Imines
A prevalent and effective approach involves the asymmetric transformation of trifluoromethylated imines. These reactions can be broadly categorized into:
-
Asymmetric Reduction: The enantioselective reduction of trifluoromethyl ketimines is a common method for producing α-trifluoromethyl amines.[3] This can be achieved using chiral catalysts, such as those derived from transition metals or chiral phosphoric acids.
-
Asymmetric Nucleophilic Addition: The addition of various nucleophiles (e.g., organometallic reagents, enolates) to trifluoromethyl imines in the presence of a chiral catalyst or auxiliary can generate the desired chiral amine with high stereocontrol.[3]
Stereospecific Isomerization of α-Chiral Allylic Amines
A more recent and innovative strategy involves the stereospecific isomerization of readily available α-chiral allylic amines.[8][9] This method facilitates the transfer of chirality from one carbon to another within the molecule, providing access to γ-chiral trifluoromethylated amines.
Experimental Protocol: Synthesis of a γ-Chiral Trifluoromethylated Amine via Isomerization
This protocol is a conceptual illustration based on published methodologies.[8]
-
Isomerization: To a solution of the α-chiral trifluoromethylated allylic amine (1.0 eq) in a suitable aprotic solvent (e.g., toluene), add a catalytic amount of a strong, non-nucleophilic base (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by an appropriate analytical technique (e.g., ¹⁹F NMR or TLC).
-
Once the isomerization is complete, cool the reaction to room temperature.
-
Reduction: In the same pot, add a reducing agent (e.g., sodium borohydride) to reduce the intermediate enamine/imine mixture.
-
Stir the reaction until the reduction is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired chiral trifluoromethylated butylamine.
Caption: Conceptual workflow for the one-pot synthesis of γ-chiral trifluoromethylated butylamines.
Chiral Resolution
For cases where a racemic mixture of the trifluoromethylated butylamine is synthesized, chiral resolution offers a viable path to obtaining the individual enantiomers. This technique involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[10][11]
The Role and Formation of Butylamine Salts
While the free amine is the synthetically versatile form, converting it into a salt is a crucial step for several reasons, particularly in the context of drug development and structural analysis.
Purpose of Salt Formation:
-
Purification and Handling: Salts are often crystalline solids, which are easier to handle, purify through recrystallization, and store compared to the often-oily free amines.
-
Improved Physicochemical Properties: Salt formation can significantly improve the solubility and dissolution rate of a drug substance, which is critical for its absorption in the body.
-
Enabling Crystallography: Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The formation of a salt with a suitable counter-ion can facilitate crystallization.
Formation of Chiral Trifluoromethylated Butylamine Salts:
The formation of a salt is a straightforward acid-base reaction. The chiral trifluoromethylated butylamine (a base) is reacted with an acid to form the corresponding ammonium salt. The choice of the acid (and thus the counter-ion) can be critical for achieving the desired properties. Common acids used for salt formation include hydrochloric acid, sulfuric acid, tartaric acid, and mandelic acid.
Experimental Protocol: Formation of a Hydrochloride Salt
-
Dissolve the purified chiral trifluoromethylated butylamine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Unveiling the Three-Dimensional Architecture: Structural Analysis
Determining the precise three-dimensional structure, including the absolute configuration of the chiral center, is non-negotiable in drug development. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of chiral trifluoromethylated butylamine salts.
-
¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.
-
¹⁹F NMR: The presence of the trifluoromethyl group provides a unique and highly sensitive handle for NMR analysis.[12] The chemical shift of the ¹⁹F signal is very sensitive to the local electronic environment, making it a powerful probe for studying molecular interactions and confirming the presence of the CF₃ group.[13] Chiral derivatizing agents can be used to distinguish between enantiomers by creating diastereomeric derivatives that exhibit different ¹⁹F NMR chemical shifts.[12]
Table 1: Representative NMR Data for a Chiral Trifluoromethylated Amine Derivative
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 3.5-3.8 | m | - | CH-N |
| 1.2-1.8 | m | - | CH₂ (butyl chain) | |
| 0.9 | t | 7.2 | CH₃ (butyl chain) | |
| ¹³C | 124 (q) | q | ~280 | CF₃ |
| 50-60 | - | - | C-N | |
| 10-40 | - | - | Butyl carbons | |
| ¹⁹F | -70 to -80 | s | - | CF₃ |
Note: The exact chemical shifts and coupling constants will vary depending on the specific structure and solvent.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level resolution.[9][14] It provides unambiguous information about:
-
Molecular Connectivity and Conformation: The precise arrangement of atoms and the overall shape of the molecule.
-
Absolute Stereochemistry: The absolute configuration (R or S) of the chiral center(s).[15]
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice, including hydrogen bonding and other non-covalent interactions, which are crucial for understanding the physical properties of the solid state.
The crystal structure of a chiral trifluoromethylated butylamine salt will reveal the ionic interaction between the protonated amine and the counter-ion, as well as any hydrogen bonding networks that stabilize the crystal lattice.
Caption: A typical workflow for the structural analysis of chiral trifluoromethylated butylamine salts.
Applications and Future Perspectives
Chiral trifluoromethylated butylamines are highly sought-after building blocks in the synthesis of a wide range of biologically active compounds.[8][16] Their unique structural and electronic properties make them ideal for incorporation into molecules targeting various therapeutic areas, including but not limited to:
-
Neuroscience: The antidepressant fluoxetine is a prominent example of a successful drug containing a trifluoromethylated amine moiety.[17]
-
Infectious Diseases: The trifluoromethyl group can enhance the antiviral and antibacterial activity of compounds.
-
Oncology: Many modern cancer therapies incorporate fluorinated motifs to improve their efficacy and pharmacokinetic profiles.
The continued development of novel and efficient synthetic methods for accessing these chiral building blocks in high enantiopurity will undoubtedly fuel the discovery of next-generation pharmaceuticals. Furthermore, a deeper understanding of the solid-state properties of their salts will be crucial for successful drug formulation and manufacturing. The architectural precision afforded by the combination of a trifluoromethyl group and a chiral center on a butylamine scaffold will continue to be a powerful tool in the hands of medicinal chemists striving to create safer and more effective medicines.
References
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- García-Rodeja, D., Dell'Acqua, M., & Martín-Matute, B. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3867–3871.
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- Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines.
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- 17. mdpi.com [mdpi.com]
The Trifluoroethyl Amine Moiety as a Bioisostere: Enhancing Drug Properties Through Strategic Fluorination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. This guide provides a detailed exploration of the trifluoroethyl amine (-CH(R)NHCH₂CF₃) moiety, a unique and powerful bioisostere. We will delve into its distinctive properties, including its profound effects on basicity (pKa), lipophilicity, and metabolic stability. By serving as a versatile, hydrolysis-resistant mimic for amide bonds and other functionalities, the trifluoroethyl amine group offers medicinal chemists a valuable tool to overcome common drug development hurdles such as rapid metabolism and poor bioavailability.[1][2] This document provides field-proven insights, detailed synthetic protocols, and a mechanistic understanding of why this functional group is an increasingly critical component in the drug designer's toolkit.
The Strategic Imperative of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a routine and highly effective strategy in medicinal chemistry.[3][4] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's characteristics.[3][5] Judicious placement of fluorine or fluoroalkyl groups can productively influence a compound's conformation, pKa, metabolic pathways, membrane permeability, and intrinsic potency.[6]
One of the most significant advantages conferred by fluorination is the enhancement of metabolic stability.[7] Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often occurs at lipophilic, electron-rich sites, such as methyl or methylene groups.[3] The high energy of the C-F bond makes it significantly more resistant to oxidative cleavage compared to a C-H bond.[7] By replacing a metabolically labile hydrogen with fluorine, or a methyl group with a trifluoromethyl (CF₃) group, chemists can effectively block these metabolic "soft spots," leading to a longer drug half-life and improved bioavailability.[8]
Core Properties of the Trifluoroethyl Amine Bioisostere
The trifluoroethyl amine (TFEA) group has emerged as a particularly valuable motif. It is often employed as a bioisostere for the common amide bond, a functionality that, while crucial for target binding, is often susceptible to enzymatic hydrolysis by proteases.[1][2]
Attenuation of Basicity (pKa)
A primary and highly predictable effect of the TFEA moiety is the reduction of the amine's basicity. The potent electron-withdrawing effect of the adjacent CF₃ group significantly lowers the pKa of the amine compared to its non-fluorinated ethyl amine counterpart. This is a critical advantage in drug design for several reasons:
-
Improved Permeability: Highly basic amines (pKa > 9) are predominantly protonated at physiological pH (~7.4), resulting in a positive charge that can hinder passive diffusion across cell membranes.[9] Lowering the pKa reduces the proportion of the ionized species, enhancing membrane permeability and oral bioavailability.[3][6]
-
Reduced Off-Target Effects: The basicity of amines can lead to off-target interactions, such as binding to hERG channels or phospholipids, which can cause toxicity. Attenuating this basicity can mitigate these risks.
-
Amide Mimicry: The pKa of a TFEA is shifted closer to the neutral character of an amide, allowing it to mimic the parent functionality's electronic state more closely while resisting hydrolysis.[1]
Impact on Lipophilicity and Conformation
The introduction of fluorine generally increases a molecule's lipophilicity.[10] The trifluoroethyl group is significantly more lipophilic than an ethyl group, which can enhance binding to hydrophobic pockets in a target protein.[11] However, the overall effect on the distribution coefficient (logD) is context-dependent due to the pKa-lowering effect.
Structurally, the TFEA group acts as a hydrolysis-resistant mimic of a tetrahedral proteolytic transition state.[1] This is a key distinction from the planar amide bond it often replaces. This shift from a planar, sp²-hybridized system to a three-dimensional, sp³-hybridized center can be leveraged to optimize drug-target interactions and explore new binding conformations.[2]
Enhancement of Metabolic Stability
The defining advantage of the TFEA moiety is its exceptional metabolic stability. The C-F bonds of the trifluoromethyl group are highly resistant to CYP-mediated oxidation.[7][8] When a TFEA group replaces a metabolically labile ethyl or N-methyl group, the primary site of metabolic attack is effectively shielded. This "metabolic switching" forces metabolism to occur at less favorable positions, reducing the overall rate of clearance and increasing the drug's half-life.[7]
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1,1,1-Trifluoro-2-butylamine HCl molecular weight and formula
Physiochemical Profiling, Asymmetric Synthesis & Medicinal Utility[1]
Executive Summary
(S)-1,1,1-Trifluoro-2-butylamine hydrochloride is a high-value chiral fluorinated building block used extensively in the synthesis of cathepsin inhibitors, agrochemicals, and receptor modulators.[1] Its structural uniqueness lies in the trifluoromethyl (
This guide provides a definitive technical breakdown of its molecular identity, a self-validating synthesis protocol via enzymatic resolution, and critical handling parameters for drug development workflows.
Part 1: Molecular Identity & Constants
The precise characterization of the hydrochloride salt is critical for stoichiometric calculations in process chemistry. Unlike the free base, the HCl salt offers superior stability and crystallinity, making it the preferred form for storage and handling.
Chemical Constants Table
| Property | Specification |
| IUPAC Name | (2S)-1,1,1-trifluorobutan-2-amine hydrochloride |
| Common Name | (S)-1,1,1-Trifluoro-2-butylamine HCl |
| CAS Number | 101054-96-0 (Specific to S-isomer HCl salt) |
| Molecular Formula | |
| Molecular Weight | 163.57 g/mol |
| Free Base MW | 127.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in |
| Chirality | (S)-Enantiomer |
Molecular Weight Breakdown (Stoichiometric Verification)
To ensure accuracy in high-precision dosing, the molecular weight is derived as follows:
-
Carbon (
): -
Hydrogen (
): -
Nitrogen (
): -
Fluorine (
): -
Chlorine (
): -
Total: 163.567 g/mol (Rounded to 163.57)
Part 2: The "Fluorine Effect" in Drug Design[7]
Why utilize this specific building block? The introduction of the
-
pKa Modulation: The strong electron-withdrawing nature of the
group lowers the of the adjacent amine (typically by 2-3 units compared to non-fluorinated analogs). This reduces the energy penalty for desolvation when binding to a protein active site. -
Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (
). Placing it near the amine blocks -oxidation by metabolic enzymes, extending the drug's half-life ( ).
[1]
Part 3: Synthesis & Manufacturing (Self-Validating Protocol)
While asymmetric hydrogenation is possible, Enzymatic Kinetic Resolution (EKR) is the industry-standard "self-validating" method for producing high-purity (S)-1,1,1-trifluoro-2-butylamine. This method relies on the high stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B).
Protocol: Lipase-Mediated Resolution
Objective: Isolate (S)-amine from a racemic mixture with
-
Racemic Starting Material: Begin with racemic 1,1,1-trifluoro-2-butylamine.[2][3]
-
Acyl Donor Selection: Use Ethyl Acetate or Isopropyl Acetate as both solvent and acyl donor.
-
Enzymatic Catalysis: Add immobilized CAL-B (Novozym 435).
-
Mechanism:[4] The enzyme selectively acetylates the (R)-enantiomer , converting it to the amide.
-
Outcome: The (S)-enantiomer remains as the unreacted free amine.
-
-
Separation:
-
Filter off the enzyme.
-
Perform an acid-base extraction. The (S)-amine dissolves in the aqueous acid phase (as the salt), while the (R)-amide remains in the organic phase.
-
-
Salt Formation: Treat the aqueous phase with concentrated HCl and evaporate/crystallize to yield (S)-1,1,1-Trifluoro-2-butylamine HCl.
Part 4: Analytical Validation (Quality Control)
To ensure the integrity of the chiral center, a specific chiral HPLC method is required. Standard C18 columns cannot separate enantiomers.
Method: Chiral HPLC Determination of Enantiomeric Excess (ee)
-
Column: Chiralcel OD-H or Crownpak CR(+) (specifically designed for amines).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).
-
Derivatization (Optional but Recommended): Reacting with Mosher's acid chloride can improve UV detection and separation if direct resolution is difficult.
Self-Validation Check:
-
Inject the racemate first to establish retention times for (R) and (S) peaks.
-
The (S)-enantiomer typically elutes second on OD-H columns, but this must be experimentally confirmed with a reference standard.
Part 5: Handling & Safety[6][8][9]
Signal Word: WARNING
-
Hazard Statements:
-
Storage Protocol:
-
Hygroscopic: The HCl salt will absorb atmospheric moisture, leading to clumping and hydrolysis risks.
-
Condition: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly sealed.
-
-
Solubility Note: When using in synthesis, convert to the free base in situ by adding a tertiary base (e.g., Triethylamine or DIPEA) to the reaction mixture, rather than isolating the volatile free base beforehand.
References
-
National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. J Med Chem. Retrieved from [Link]
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine. Retrieved from [Link]
Sources
- 1. (S)-1,1,1-Trifluoro-2-butylamine hydrochloride , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]
- 2. (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
Sourcing and Analytical Validation of (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride in Drug Development
Target Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: (S)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS: 101054-96-0)
Structural Dynamics and Pharmacological Relevance
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulating the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Among fluorinated synthons, (S)-1,1,1-Trifluoro-2-butylamine hydrochloride has emerged as a privileged chiral building block[1].
The utility of this specific enantiomer is driven by the unique stereoelectronic profile imparted by the trifluoromethyl (
-
Inductive Effects & Basicity: The profound electron-withdrawing nature of the
group significantly lowers the of the adjacent primary amine compared to its non-fluorinated analog (2-butylamine). This attenuation of basicity often results in improved membrane permeability and altered volume of distribution for the resulting API. -
Steric Parameters: The
group acts as a steric isostere to an isopropyl group. However, unlike an isopropyl moiety, the group is highly lipophilic and metabolically inert, shielding the adjacent chiral center from cytochrome P450-mediated oxidative degradation[1]. -
Stereospecificity: Biological targets are inherently chiral. The exact 3-dimensional spatial arrangement dictated by the (S)-enantiomer ensures highly specific receptor-ligand interactions, minimizing off-target toxicity that might be triggered by the (R)-enantiomer[2].
Caption: Pharmacological impact of the trifluoromethyl group on the (S)-2-butylamine scaffold.
Critical Quality Attributes (CQAs) for Supplier Selection
When sourcing (S)-1,1,1-Trifluoro-2-butylamine hydrochloride for late-stage research or cGMP manufacturing, procurement cannot rely solely on chemical purity. The stereochemical integrity of the starting material will directly dictate the yield and safety profile of the final API.
Scientists must evaluate suppliers based on the following Critical Quality Attributes (CQAs):
-
Enantiomeric Excess (ee%): Must be
. Even a 1-2% presence of the (R)-enantiomer can lead to the formation of difficult-to-separate diastereomers in subsequent synthetic steps, drastically inflating downstream purification costs[3]. -
Chemical Purity (HPLC/GC-FID): Must exceed
. Impurities often include unreacted starting materials or des-fluoro analogs which can poison transition-metal catalysts used in downstream cross-coupling reactions. -
Salt Form Stoichiometry: Supplied as a hydrochloride salt to ensure stability and prevent the volatilization of the free amine (which has a low boiling point).
Global Supplier Landscape & Quantitative Assessment
The supply chain for chiral fluorinated amines is highly specialized. Below is a consolidated assessment of verified global suppliers providing research to bulk-scale quantities of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride.
| Supplier Name | Product CAS Number | Advertised Chemical Purity | Catalog / SKU | Primary Utility / Scale |
| Sigma-Aldrich | 101054-96-0 | AMBH990F6BD3 | Discovery / Analytical Reference | |
| Benchchem [1] | 101054-96-0 (S-isomer) | Custom Inquiry | Scale-up / API Synthesis | |
| Fluorochem [4] | 101054-96-0 (S-isomer) | F093846 (R-analog ref) | Medicinal Chemistry / R&D | |
| Oakwood Chemical [5] | 101054-96-0 | Not Specified | MFCD22380042 | Bulk Intermediates |
*Note: Many suppliers list the (R)-enantiomer (CAS: 1212120-62-1) as a primary catalog item but synthesize the (S)-enantiomer upon request using identical chiral resolution or asymmetric synthesis pipelines.
In-House Analytical Validation: Chiral HPLC Protocol
Relying entirely on a Certificate of Analysis (CoA) introduces unacceptable risk into drug development. Because (S)-1,1,1-Trifluoro-2-butylamine lacks a strong inherent chromophore, direct UV detection during High-Performance Liquid Chromatography (HPLC) is highly insensitive, leading to integration errors and inaccurate ee% calculations[6].
To establish a self-validating system , researchers must employ a pre-column derivatization strategy. By reacting the amine with 3,5-dinitrobenzoyl chloride, we introduce a
Step-by-Step Methodology
Phase 1: Free-Basing and Derivatization
-
Preparation: Suspend 10 mg of the supplied (S)-1,1,1-Trifluoro-2-butylamine hydrochloride in 1.0 mL of anhydrous dichloromethane (DCM).
-
Neutralization: Add 2.0 equivalents of
-Diisopropylethylamine (DIPEA) to liberate the free amine. Stir for 5 minutes at room temperature. -
Derivatization: Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride. Stir the reaction mixture at room temperature for 2 hours.
-
Quenching & Extraction: Quench with 1.0 mL of saturated aqueous
. Extract the organic layer, dry over anhydrous , and evaporate the solvent under reduced pressure. Re-dissolve the resulting amide in 1.0 mL of HPLC-grade Isopropanol (IPA).
Phase 2: Chiral HPLC Analysis
-
Column Selection: Equip the HPLC with a Chiralpak AD-H or OD-H column (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)[2].
-
Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol (90:10 v/v). Causality note: Do not add basic modifiers like DEA for this specific amide derivative, as the neutral amide will not suffer from secondary silanol interactions.
-
System Parameters:
-
Flow rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
-
System Suitability (The Self-Validating Step): Before analyzing the supplier's batch, inject a derivatized racemic standard of 1,1,1-Trifluoro-2-butylamine. Ensure baseline resolution (
) between the (R) and (S) peaks. If baseline resolution is not achieved, the ee% calculation of the sample will be mathematically invalid[3]. -
Sample Injection & Calculation: Inject the derivatized sample. Calculate the Enantiomeric Excess using the integrated peak areas:
Caption: Methodological workflow for the enantiomeric validation of chiral trifluoromethyl amines.
Conclusion
The integration of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride into a drug discovery pipeline offers immense pharmacological advantages, primarily through enhanced metabolic stability and precise stereochemical targeting. However, the commercial sourcing of this compound requires rigorous oversight. By selecting reputable suppliers and implementing a strict, derivatization-based chiral HPLC validation protocol, CMC teams can safeguard their synthetic pipelines against the cascading failures caused by enantiomeric impurities.
References
-
Sigma-Aldrich - 1,1,1-trifluoro-2-butanene & Related Chiral Amines. Retrieved from:[Link]
-
Oakwood Chemical - (S)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS 101054-96-0). Retrieved from: [Link]
Sources
- 1. (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. (S)-1,1,1-Trifluoro-2-butylamine hydrochloride [oakwoodchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Trifluoromethyl amine pharmacophore in peptide mimetics
The -Trifluoromethyl Amine Pharmacophore: Physicochemical Modulation and Synthetic Integration in Peptide Mimetics[1]
Part 1: The Physicochemical Rationale[2]
The strategic value of the
Basicity Modulation (The pKa Shift)
The most consequential effect of the
-
Mechanism: The strong electron-withdrawing inductive effect (
) of the group destabilizes the ammonium cation form, shifting the equilibrium toward the neutral amine. -
Magnitude: While a typical alkyl amine has a pKa
9-10, an -TFM amine typically exhibits a pKa of 5.5–6.5. -
Impact: At physiological pH (7.4), standard amines are predominantly protonated (cationic), limiting passive diffusion across the blood-brain barrier (BBB) and gut membrane.
-TFM amines remain largely uncharged, significantly boosting oral bioavailability and CNS penetration while retaining hydrogen bond donor capability.
Metabolic Stability and Sterics[2][3]
-
Metabolic Blocking: The C-F bond is oxidatively robust. Placing a
group at a position prone to cytochrome P450-mediated oxidative deamination (specifically the -carbon) effectively "hardens" the molecule against metabolic clearance. -
Bioisosterism: The
group is sterically larger than a methyl group (Van der Waals volume 42.6 ų vs. 23 ų for ), approximating the size of an isopropyl or ethyl group. This allows it to fill hydrophobic pockets in enzyme active sites more effectively than a simple methyl group.
Table 1: Comparative Physicochemical Metrics
| Property | Methyl Amine ( | Impact on Drug Design | |
| pKa (Conj. Acid) | Increased passive permeability at pH 7.4. | ||
| Lipophilicity ( | Baseline | +0.8 to +1.2 | Enhanced membrane crossing; hydrophobic binding. |
| C-X Bond Energy | Resistance to metabolic oxidation. | ||
| Electronic Effect | Weak Donor ( | Strong Withdrawer ( | Destabilizes cation; alters H-bond donor strength. |
Part 2: Bioisosterism in Peptidomimetics
In peptide mimetics, the
Transition State Mimicry
Proteases cleave peptide bonds via a tetrahedral intermediate. The
-
Case Study: Odanacatib (Merck).
-
Target: Cathepsin K (Cysteine protease).
-
Mechanism: Odanacatib features a fluorinated leucine analog. The strong electron-withdrawing nature of the fluorine atoms prevents metabolic oxidation of the leucine side chain and modulates the pKa of the adjacent amine, optimizing binding interactions within the S2 pocket of the enzyme.
-
Conformational Restriction
The steric bulk of the
Part 3: Strategic Synthesis
The synthesis of chiral
The Logic of the Sulfinylimine Route
-
Stereocontrol: The chiral tert-butanesulfinyl group directs the addition of the nucleophilic
source to a specific face of the imine, yielding high diastereoselectivity (often >90:10 dr). -
Reactivity: Sulfinylimines are sufficiently electrophilic to react with
under fluoride initiation. -
Scalability: The auxiliary is commercially available in both enantiomeric forms (
and ), allowing access to both amine enantiomers.
Part 4: Experimental Protocols
Protocol: Asymmetric Synthesis of Chiral -Trifluoromethyl Amines
Objective: Synthesis of
Reagents & Materials
-
Substrate:
-N-(tert-butylsulfinyl)imine (derived from corresponding aldehyde). -
Reagent: Trimethyl(trifluoromethyl)silane (
, Ruppert-Prakash Reagent) [2.0 equiv]. -
Initiator: Tetrabutylammonium difluorotriphenylsilicate (TBAT) [0.1 equiv] OR Cesium Fluoride (CsF).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene.
-
Quench: Saturated
.
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Flame-dry a two-neck round-bottom flask under an argon atmosphere.
-
Charge with
-N-(tert-butylsulfinyl)imine (1.0 mmol) and dissolve in anhydrous THF (10 mL, 0.1 M). -
Cool the solution to
(using an acetone/dry ice bath). Note: Temperature control is critical for diastereoselectivity.
-
-
Reagent Addition:
-
Add
(2.0 mmol) dropwise via syringe. -
Add the initiator (TBAT, 0.1 mmol) dissolved in minimal THF slowly.
-
Mechanistic Insight: The fluoride source initiates the reaction by forming a pentacoordinate silicon species
, which transfers the group to the imine carbon.
-
-
Reaction Monitoring:
-
Stir at
for 2 hours. -
Allow the reaction to warm slowly to
over 1 hour. -
Monitor by TLC or LC-MS. The sulfinylimine starting material should disappear.
-
-
Work-up and Purification:
-
Quench with saturated aqueous
(5 mL) at . -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate -
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
-
Deprotection (To yield free amine):
-
Dissolve the purified sulfinamide in MeOH.
-
Add
in dioxane (2.0 equiv). Stir at room temperature for 1 hour. -
Concentrate to yield the chiral
-trifluoromethyl amine hydrochloride salt.
-
Part 5: Visualization & Logic
Diagram 1: Physicochemical Impact of the Group
This diagram illustrates the causal relationships between the
Caption: Causal pathway linking the intrinsic atomic properties of the trifluoromethyl group to macroscopic pharmacokinetic outcomes.
Diagram 2: Synthetic Workflow (Ellman Auxiliary Route)
A flow diagram detailing the critical steps in the asymmetric synthesis of the pharmacophore.
Caption: Step-wise synthetic workflow for generating enantiomerically enriched
References
-
Prakash, G. K. S., & Mandal, M. (2001).[2] Nucleophilic Trifluoromethylation of Imines and Carbonyls using TMSCF3. Journal of Fluorine Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Reviews.
-
Gauthier, J. Y., et al. (2008). The Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K. Bioorganic & Medicinal Chemistry Letters.
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.
Safety data sheet (SDS) for (S)-1,1,1-Trifluoro-2-butylamine HCl
Safety and Handling Whitepaper: (S)-1,1,1-Trifluoro-2-butylamine Hydrochloride in Drug Development
Executive Summary
In modern medicinal chemistry, the incorporation of the trifluoromethyl (-CF3) group is a privileged strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). The addition of a -CF3 moiety routinely enhances metabolic stability, increases lipophilicity, and improves target binding affinity through unique stereoelectronic effects. (S)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS: 101054-96-0) serves as a critical chiral building block in the synthesis of advanced therapeutics. However, the unique properties of fluorinated amine hydrochlorides demand rigorous, specialized handling protocols to ensure both personnel safety and synthetic integrity[1].
This technical guide provides an in-depth analysis of the safety data, physicochemical profiling, and field-proven handling methodologies for this compound, designed specifically for bench scientists and drug development professionals.
Physicochemical Profiling & Hazard Assessment
Understanding the fundamental properties of (S)-1,1,1-Trifluoro-2-butylamine HCl is the first step in establishing a self-validating safety protocol. The hydrochloride salt form is utilized to stabilize the volatile free amine, but this introduces specific hazards related to acidity and hygroscopicity.
Table 1: Core Physicochemical and Hazard Data[2]
| Parameter | Specification |
| Chemical Name | (S)-1,1,1-Trifluoro-2-butylamine hydrochloride |
| CAS Number | 101054-96-0 |
| Molecular Formula | C4H9ClF3N (or C4H8F3N · HCl) |
| Molecular Weight | 163.57 g/mol |
| Storage Requirements | 2-8°C, desiccated, under inert atmosphere (N2/Ar) |
| GHS Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Mechanistic Toxicology: The hazards associated with this compound are driven by two primary chemical factors:
-
Hydrochloride Salt Dissociation: Upon contact with moisture (e.g., mucous membranes, sweat, or ambient humidity), the salt dissociates, creating a localized acidic microenvironment. This is the primary driver for the H315 (skin irritation) and H319 (eye irritation) classifications[2].
-
Fluorinated Amine Permeability: If the free base is inadvertently liberated during handling, the high lipophilicity imparted by the trifluoromethyl group allows the molecule to readily cross biological membranes. This leads to systemic toxicity (H302) and severe respiratory irritation (H335) upon inhalation[1][2].
Experimental Workflows & Handling Protocols
To mitigate the risks outlined above, standard operating procedures must be adapted. The following step-by-step methodology ensures both the safety of the researcher and the chemical integrity of the reagent.
Protocol: Safe Handling and Free-Base Liberation Causality Note: This protocol is designed to prevent the uncontrolled release of the volatile free amine and to protect the highly hygroscopic salt from atmospheric moisture, which causes clumping and stoichiometric inaccuracies.
-
Step 1: Environmental Control & PPE.
-
Action: Don nitrile gloves, a chemically resistant lab coat, and safety goggles. Conduct all operations within a certified fume hood[1].
-
Rationale: Nitrile provides an effective barrier against amine permeation. The fume hood captures any localized HCl gas or volatile free amine released during handling.
-
-
Step 2: Inert Atmosphere Weighing.
-
Action: Remove the sealed container from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator before opening. Weigh the required mass rapidly under a stream of dry nitrogen or argon.
-
Rationale: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, leading to degradation and inaccurate molar equivalents.
-
-
Step 3: Dissolution in Anhydrous Solvent.
-
Action: Transfer the salt to a dry, round-bottom flask equipped with a magnetic stir bar. Seal with a septum, purge with inert gas, and inject an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Rationale: Aprotic solvents prevent premature proton exchange and stabilize the salt prior to controlled liberation.
-
-
Step 4: Controlled Free-Base Liberation.
-
Action: Cool the solution to 0°C using an ice bath. Dropwise, add a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.1 to 1.5 equivalents).
-
Rationale: The low temperature controls the exothermic neutralization reaction. Using a mild organic base rather than a strong aqueous base (like NaOH) prevents the rapid, violent volatilization of the fluorinated free amine, ensuring it remains in solution for the downstream coupling reaction.
-
Caption: Workflow for the safe handling and reaction setup of fluorinated amine hydrochlorides.
Emergency Response & Decontamination
Despite rigorous protocols, exposure events or spills require immediate, mechanistically sound interventions.
Spill Management Protocol:
-
Action: Do NOT use strong bases (e.g., NaOH, KOH) to neutralize a spill of (S)-1,1,1-Trifluoro-2-butylamine HCl. Instead, cover the spill with a weak, solid base such as sodium bicarbonate (NaHCO3) or a specialized acidic spill kit absorbent.
-
Rationale: Applying a strong base will rapidly deprotonate the hydrochloride salt, generating a massive, uncontrolled release of the volatile, toxic free amine into the laboratory atmosphere. Sodium bicarbonate provides a slow, controlled, endothermic neutralization.
Biological Exposure Pathways:
-
Skin/Eye Contact: The acidic nature of the salt causes immediate tissue irritation[2]. Flush the affected area with copious amounts of water for a minimum of 15 minutes to dilute and wash away the localized acid.
-
Inhalation: Remove the individual to fresh air immediately. The primary risk is respiratory tract irritation (H335) from suspended particulates or liberated free amine[2].
Caption: Mechanistic pathway for chemical exposure mitigation and spill neutralization.
Conclusion
The integration of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride into drug development pipelines offers immense stereochemical and pharmacokinetic advantages. However, its utility is strictly dependent on the execution of mechanistically sound safety protocols. By understanding the causality behind its hygroscopicity and acidity, researchers can design self-validating workflows that ensure both the safety of the laboratory environment and the success of the synthetic campaign.
References
-
Title: S-(-)-sec-butylamine hydrochloride | Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Title: (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem Source: benchchem.com URL:[1]
-
Title: 101054-96-0|(S)-1,1,1-Trifluoro-2-butylamine hydrochloride - BLDpharm Source: bldpharm.com URL:[2]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Trifluoromethylated Peptides Using Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Trifluoromethylated Peptides in Medicinal Chemistry
The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in modern drug discovery. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is of particular interest due to its unique electronic properties and steric profile. Introducing a trifluoromethyl group can significantly enhance a peptide's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These enhancements are attributed to the high electronegativity of fluorine, which can alter the pKa of nearby functional groups, and the lipophilicity of the CF3 group, which can improve pharmacokinetic properties.[1][3] Chiral amines play a crucial role in the stereoselective synthesis of trifluoromethylated amino acid precursors, which are the essential building blocks for constructing these modified peptides. This guide provides an in-depth overview of key synthetic strategies, complete with detailed protocols and expert insights, to empower researchers in this exciting field.
Core Synthetic Strategies and Methodologies
The synthesis of trifluoromethylated peptides can be broadly approached through two main strategies: the pre-synthesis of trifluoromethylated amino acid building blocks followed by standard peptide coupling, or the late-stage trifluoromethylation of existing peptides. Chiral amines are instrumental in the former approach, ensuring the correct stereochemistry of the unnatural amino acid.
Asymmetric Synthesis of α-Trifluoromethyl Amines via Chiral Phosphoric Acid Catalyzed Reduction of Imines
A robust and widely adopted method for generating chiral α-trifluoromethyl amines is the asymmetric reduction of trifluoromethylated imines. Chiral phosphoric acids (CPAs) have proven to be highly effective organocatalysts for this transformation, inducing high levels of enantioselectivity.[4] The mechanism involves the activation of the imine by the chiral Brønsted acid, followed by a stereoselective hydride transfer from a suitable reducing agent, such as a Hantzsch ester or a benzothiazoline.
This protocol is adapted from the work of Akiyama and coworkers and is a general procedure for the enantioselective synthesis of α-trifluoromethylated amines.
Materials:
-
Trifluoromethyl ketimine (1.0 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5 mol%)
-
Benzothiazoline (1.2 equiv)
-
Toluene (or other suitable aprotic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethyl ketimine (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the benzothiazoline (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α-trifluoromethyl amine.
-
Characterize the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Chiral Phosphoric Acid: The bulky substituents on the binaphthyl backbone of the CPA create a chiral pocket that effectively shields one face of the protonated imine, directing the nucleophilic attack of the hydride from the less hindered face.
-
Benzothiazoline: This reducing agent is often preferred over Hantzsch esters in these systems as it can provide higher enantioselectivities in some cases.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the catalyst and inhibit its activity.
Organocatalytic Asymmetric Trifluoromethylation using Cinchona Alkaloids
Cinchona alkaloids and their derivatives are powerful chiral organocatalysts for a variety of asymmetric transformations, including the synthesis of trifluoromethylated compounds.[5][6][7][8] They can be employed in phase-transfer catalysis for the trifluoromethylation of various nucleophiles or to catalyze the isomerization of trifluoromethyl imines to chiral enamines.[7][9]
This protocol is based on the work of Deng and coworkers for the synthesis of chiral trifluoromethylated amines via a 1,3-proton shift.[7]
Materials:
-
N-benzyl trifluoromethyl imine (1.0 equiv)
-
Cinchona alkaloid-derived catalyst (e.g., a modified hydroquinine) (10 mol%)
-
Triethylamine (TEA) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In a dry reaction vial, dissolve the N-benzyl trifluoromethyl imine (0.1 mmol, 1.0 equiv) and the cinchona alkaloid catalyst (0.01 mmol, 10 mol%) in dichloromethane (0.1 mL).
-
Add triethylamine (0.01 mmol, 0.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by ¹⁹F NMR.[7]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral trifluoromethylated amine.
-
Characterize the product and determine the enantiomeric excess using standard analytical techniques.
Causality Behind Experimental Choices:
-
Cinchona Alkaloid Catalyst: The bifunctional nature of these catalysts, possessing both a Brønsted basic site (the quinuclidine nitrogen) and a hydrogen-bonding donor (the hydroxyl group), allows for the activation of both the proton source and the imine substrate, facilitating a highly organized and stereoselective proton transfer.
-
Triethylamine: A mild base is often added to facilitate the deprotonation/protonation steps in the isomerization process.
Diastereoselective Aza-Michael Addition for the Synthesis of β-Trifluoromethyl-β-Amino Acids
The aza-Michael addition of a chiral amine to a β-trifluoromethyl-α,β-unsaturated carbonyl compound is a straightforward method for synthesizing chiral β-trifluoromethyl-β-amino acid derivatives. The stereochemical outcome is controlled by the existing stereocenter on the chiral amine or an auxiliary on the Michael acceptor.[10][11][12]
This protocol describes a general procedure for the diastereoselective aza-Michael addition of a chiral amine to a trifluoromethylated acrylate.
Materials:
-
Ethyl 2-(trifluoromethyl)acrylate (1.0 equiv)
-
Chiral primary or secondary amine (e.g., (R)-α-methylbenzylamine) (1.1 equiv)
-
Solvent (e.g., methanol, ethanol, or solvent-free)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In a reaction vial, combine the ethyl 2-(trifluoromethyl)acrylate (1.0 mmol, 1.0 equiv) and the chiral amine (1.1 mmol, 1.1 equiv).
-
If using a solvent, add it to the mixture (e.g., 2 mL of methanol). For solvent-free conditions, proceed to the next step directly.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired β-trifluoromethyl-β-amino ester.
-
Characterize the product and determine the diastereomeric ratio by ¹H or ¹⁹F NMR spectroscopy.
Causality Behind Experimental Choices:
-
Chiral Amine: The stereocenter on the amine directs the nucleophilic attack on the Michael acceptor from a specific face, leading to the formation of one diastereomer in excess.
-
Solvent-Free Conditions: In some cases, running the reaction neat can accelerate the reaction rate and simplify the workup procedure.
Data Presentation
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | ee/dr | Reference |
| Asymmetric Reduction | Chiral Phosphoric Acid | Trifluoromethyl Ketimine | 80-99 | 90-99% ee | |
| Asymmetric Isomerization | Cinchona Alkaloid | N-benzyl Trifluoromethyl Imine | 75-95 | 85-97% ee | [7] |
| Aza-Michael Addition | Chiral Amine | Trifluoromethyl Acrylate | 85-99 | up to 95:5 dr | |
| Biocatalytic N-H Insertion | Engineered Cytochrome c | Aryl Amine & Diazo Ester | up to >99 | up to 99.5:0.5 er | [13] |
Experimental Workflows and Diagrams
Workflow for the Synthesis of a Trifluoromethylated Dipeptide
Caption: Catalytic cycle for CPA-catalyzed imine reduction.
Characterization and Purification of Trifluoromethylated Peptides
The purification and characterization of trifluoromethylated peptides generally follow standard procedures for synthetic peptides, with some specific considerations.
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying synthetic peptides. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent, improving peak shape and resolution. [14] Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the peptide's primary structure.
-
¹⁹F NMR: This is a particularly powerful technique for trifluoromethylated compounds. The trifluoromethyl group provides a distinct signal with a chemical shift that is sensitive to the local environment, making it a useful probe for studying peptide conformation and binding interactions. [15][16][17][18]The absence of other fluorine signals in most biological systems results in a background-free spectrum.
-
References
-
Chen, W., Chen, W., Yang, Q., & Peng, Y. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [Link]
-
Dalvit, C., & Vulpetti, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Hernandez, K. E., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
-
Romero-Cole, P., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry. [Link]
-
Onyeagusi, C. I., & Malcolmson, S. J. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Molecules. [Link]
-
Akiyama, T., et al. (2011). Enantioselective Synthesis of α-Trifluoromethylated Amines by Chiral Phosphoric Acid Catalyzed Hydrogenation of Fluorinated Imines. Angewandte Chemie International Edition. [Link]
-
Soorukram, D., et al. (2018). Synthesis of Chiral β-Trifluoromethyl-β-Amino Acid Derivatives in Aqueous Medium. ChemistrySelect. [Link]
-
Onyeagusi, C. I., & Malcolmson, S. J. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Molecules. [Link]
-
Fustero, S., et al. (2014). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]
-
Arnold, J. S., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science. [Link]
-
Wang, Y., et al. (2016). Synthesis of Chiral Trifluoromethyl Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters. [Link]
-
Ruider, S. A., & Kroutil, W. (2015). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]
-
Mizuta, S., et al. (2010). Cinchona alkaloid-catalyzed asymmetric trifluoromethylation of alkynyl ketones with trimethylsilyl trifluoromethane. Organic & Biomolecular Chemistry. [Link]
-
Colantoni, D., et al. (2004). Aza-Michael Addition of Nosyloxycarbamates to 2-(Trifluoromethyl)acrylates. Organic Letters. [Link]
-
Benhaim, C., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Organic Letters. [Link]
-
Mizuta, S., et al. (2007). Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones. Organic Letters. [Link]
-
Song, J., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Angewandte Chemie International Edition. [Link]
-
Brigaud, T., et al. (n.d.). Synthesis of trifluoromethylated compounds. CY Cergy Paris Université. [Link]
-
Scott, M. E., & Goss, R. J. M. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
-
Silva, E. H. B., et al. (2015). Synthesis of Some Functionalized Peptomers via Ugi Four-Component Reaction. Synthetic Communications. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
-
Mioskowski, C., et al. (2006). Stereoselective synthesis of trifluoromethyl-substituted 1,2-diamines by aza-Michael reaction with trans-3,3,3-trifluoro-1-nitropropene. Tetrahedron. [Link]
-
Mizuta, S., et al. (2007). Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones. Nagoya Institute of Technology Repository. [Link]
-
Dömling, A., et al. (2013). Ugi Multicomponent Reaction. Organic Syntheses. [Link]
-
Liu, Y., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
-
Salwiczek, M., et al. (2015). γ-(4S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Amino Acids. [Link]
-
Kempe, K., et al. (2017). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry. [Link]
-
LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). Chemistry LibreTexts. [Link]
-
Ichiishi, N., et al. (2018). Late-stage C-H Trifluoromethylation of Peptides via CF3 Radicals. The Royal Society of Chemistry. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]
-
Song, J., et al. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Angewandte Chemie International Edition. [Link]
-
Devillers, E., et al. (2022). (R)-α-Trifluoromethylalanine as a 19F NMR Probe for the Monitoring of Protease Digestion of Peptides. ChemBioChem. [Link]
-
Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition. [Link]
-
Sereda, O., et al. (2015). Synthesis of 2-aryl-3,3,3-trifluoropropanoic acids using electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes and its application to the synthesis of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs. Tetrahedron. [Link]
-
Gajda, T., et al. (2005). Synthesis of (R)- and (S)-3,3,3-trifluoro-2-phenylpropanoyl isocyanates and their use as reactive analogues of Mosher's acid. Chirality. [Link]
-
Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. [Link]
-
Rossi, D., et al. (2018). Synthesis of New Sulfurated Derivatives of Natural and Synthetic Systems as Multitarget Anticancer Agents and Development of New Drug Discovery Methodologies. AIR Unimi. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Listro, R., et al. (2024). Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cinchona alkaloid-catalyzed asymmetric trifluoromethylation of alkynyl ketones with trimethylsilyl trifluoromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 9. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. sas.rochester.edu [sas.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reductive Amination Conditions for Trifluoro-2-butylamine
Executive Summary
The incorporation of a trifluoromethyl (
-
Synthesis of the Scaffold: When synthesizing 1,1,1-trifluoro-2-butylamine from its corresponding ketone (1,1,1-trifluoro-2-butanone), the strong electron-withdrawing nature of the
group stabilizes the hemiaminal intermediate, making dehydration to the imine thermodynamically unfavorable under standard conditions. -
Utilization as a Nucleophile: Once formed, the
-trifluoromethyl amine exhibits significantly reduced nucleophilicity (conjugate acid vs. for non-fluorinated analogues), requiring activated electrophiles or specific Lewis acid catalysis for successful coupling.
This guide details the Titanium(IV) Isopropoxide (
The "Fluorine Effect" & Mechanistic Logic
To successfully execute these reactions, one must understand the underlying thermodynamics.
The Hemiaminal Trap (Synthesis Challenge)
In standard reductive amination, an amine condenses with a ketone to form a hemiaminal, which dehydrates to an imine. For trifluoromethyl ketones, the
Solution:
-
Lewis Acid: Activates the carbonyl/hemiaminal oxygen.
-
Water Scavenger: Irreversibly reacts with the liberated water to form stable titanium oxides/hydroxides, driving the equilibrium toward the imine.
Nucleophilic Deactivation (Coupling Challenge)
When using 1,1,1-trifluoro-2-butylamine as a starting material, the
Visualizing the Reaction Pathway
The following diagram illustrates the critical role of Titanium(IV) in bypassing the "Hemiaminal Trap."
Caption: Ti(OiPr)4 acts as a thermodynamic sink, converting the stable hemiaminal into the imine via irreversible dehydration.
Experimental Protocols
Protocol A: Asymmetric Synthesis of (S)-1,1,1-Trifluoro-2-butylamine
Target: Creating the chiral amine scaffold from the ketone. Method: Ellman Sulfinamide Condensation.
Materials:
-
1,1,1-Trifluoro-2-butanone (1.0 equiv)
-
(S)-(-)-tert-Butanesulfinamide (1.1 equiv)
-
Titanium(IV) isopropoxide (
) (2.0 equiv) -
Sodium Borohydride (
) (3.0 equiv) -
Solvent: Dry THF (0.5 M concentration)
Step-by-Step Procedure:
-
Imine Formation (Dehydration):
-
To a flame-dried flask under
, add (S)-tert-butanesulfinamide (1.1 equiv) and dry THF. -
Add 1,1,1-trifluoro-2-butanone (1.0 equiv).
-
Add
(2.0 equiv) dropwise. Note: The solution may turn slightly yellow. -
Heat to reflux (approx. 65-70°C) for 12–24 hours. Critical: The high stability of the CF3-ketone hydrate requires heat and excess Ti to drive conversion.
-
Monitor: Check via TLC or GC-MS. The disappearance of the starting ketone is the key metric.
-
-
Reduction (Stereoselective):
-
Cool the reaction mixture to -40°C (or -78°C for higher dr, though -40°C is often sufficient for CF3 groups).
-
Add
(3.0 equiv) in one portion. -
Allow to warm to room temperature (RT) slowly over 4 hours.
-
-
Workup (Titanium Quench):
-
Caution: Quenching Ti reactions can form thick emulsions.
-
Add saturated aqueous
slowly. Dilute with Ethyl Acetate (EtOAc). -
Filtration: Filter the resulting suspension through a pad of Celite to remove titanium salts. Rinse the pad thoroughly with EtOAc.
-
Separate phases. Wash organic layer with brine, dry over
, and concentrate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in dioxane (2.0 equiv). Stir at RT for 1 hour.
-
Concentrate to yield the amine hydrochloride salt.
-
Protocol B: Coupling Trifluoro-2-butylamine to Aldehydes
Target: Using the amine as a nucleophile to synthesize secondary amines. Method: Ti-Mediated Reductive Amination.
Materials:
-
1,1,1-Trifluoro-2-butylamine (1.0 equiv) (Free base or HCl salt + 1 equiv TEA)
-
Aldehyde Substrate (1.1 equiv)[1]
- (1.5 equiv)
-
(2.0 equiv) or
(2.0 equiv) -
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Procedure:
-
Pre-Complexation:
-
In a dry vial, mix the aldehyde (1.1 equiv) and 1,1,1-trifluoro-2-butylamine (1.0 equiv) in DCM.
-
Add
(1.5 equiv) immediately. -
Stir at RT for 2–4 hours. Note: Unlike the ketone synthesis, aldehydes are more reactive, so reflux is rarely needed, but the Lewis acid is still required to activate the poor nucleophile.
-
-
Reduction:
-
Option 1 (One-pot, Standard): Add
(2.0 equiv) directly to the mixture and stir overnight. -
Option 2 (Sequential, Cleaner): If using
, dilute the mixture with absolute MeOH (equal volume to DCM) before adding the reducing agent. (NaBH4 requires a protic solvent to work effectively, but Ti(OiPr)4 is incompatible with MeOH in the first step). -
Stir for 2–4 hours at RT.
-
-
Workup:
-
Quench with 1N NaOH (to ensure the product amine is in the free base form for extraction).
-
Filter through Celite to remove Ti salts.
-
Extract with DCM, dry, and concentrate.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Hemiaminal stability dominates. | Increase |
| Thick Emulsion during Workup | Titanium hydroxides forming gel. | Use the "Celite Filtration" method described. Alternatively, quench with a solution of Rochelle's Salt (Sodium Potassium Tartrate) and stir for 2 hours until layers separate cleanly. |
| No Reaction (Protocol B) | Nucleophilicity of amine is too low. | Switch solvent to Toluene and reflux with a Dean-Stark trap (if boiling point allows) or use molecular sieves (4Å) alongside |
| Racemization | High temp during imine formation. | In Protocol A, ensure the reduction step is performed at low temperature (-40°C). The imine formation heat is usually safe, but reduction dictates stereochemistry. |
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[2][3] Accounts of Chemical Research, 2002. Link
-
Prakash, G. K. S., et al. "Stereoselective Synthesis of α-Trifluoromethyl Amines." Chemical Reviews, 2011. Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4] Journal of Organic Chemistry, 1995. Link
-
Barney, J., et al. "Recent Advances in the Synthesis of α-Trifluoromethyl Amines." European Journal of Organic Chemistry, 2014. Link
Sources
Conversion of (S)-1,1,1-Trifluoro-2-butylamine HCl to its Free Base: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the conversion of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride to its corresponding free base. The hydrochloride salt of this chiral amine is a common commercially available form, often utilized for its stability and ease of handling. However, many synthetic applications require the nucleophilic free amine. This application note details the chemical principles, a validated experimental protocol, safety considerations, and characterization of the final product. The described methodology is designed for researchers, scientists, and drug development professionals who require a reliable and scalable procedure for generating the free base of this important chiral building block.
Introduction
(S)-1,1,1-Trifluoro-2-butylamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The amine functionality provides a key reactive handle for the introduction of this moiety into a target structure.
Amine hydrochloride salts are frequently the supplied form of amines due to their enhanced stability, reduced volatility, and non-hygroscopic nature compared to the corresponding free bases.[1] However, the protonated ammonium salt is not nucleophilic and thus requires conversion to the free amine before it can be used in most chemical reactions, such as amide bond formation, alkylations, or reductive aminations. This process, often referred to as "free-basing," involves the deprotonation of the ammonium ion by a suitable base.[2]
This guide provides a detailed protocol for the efficient conversion of (S)-1,1,1-Trifluoro-2-butylamine HCl to its free base using a standard acid-base extraction technique.[3][4] The principles discussed are broadly applicable to the conversion of other amine hydrochlorides.
Chemical Principles and Mechanism
The conversion of an amine hydrochloride salt to its free base is an acid-base reaction. The ammonium salt is in equilibrium with its conjugate base (the free amine) and a proton.
R-NH₃⁺Cl⁻ ⇌ R-NH₂ + H⁺ + Cl⁻
To drive this equilibrium to the right and generate the free amine, a base is added to neutralize the proton. The choice of base is critical and depends on the basicity of the amine and the desired reaction conditions. For the deprotonation of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride, a moderately strong inorganic base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is sufficient.
The mechanism involves the deprotonation of the ammonium cation by the hydroxide ion (or carbonate ion), yielding the free amine, water, and a salt.
R-NH₃⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl
The free amine is typically less soluble in aqueous solutions than its salt form and can be extracted into an organic solvent.[1][3] Subsequent removal of the solvent yields the purified free base.
Experimental Protocol
This protocol outlines the conversion of (S)-1,1,1-Trifluoro-2-butylamine HCl to its free base on a laboratory scale.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Comments |
| (S)-1,1,1-Trifluoro-2-butylamine HCl | ≥97% | Commercially Available | |
| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available | |
| Diethyl ether (Et₂O) or Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Deionized water | Laboratory Supply | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase |
| 250 mL Separatory funnel | Laboratory Glassware | ||
| Round-bottom flasks | Laboratory Glassware | ||
| Magnetic stirrer and stir bar | Laboratory Equipment | ||
| Rotary evaporator | Laboratory Equipment |
Step-by-Step Procedure
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (S)-1,1,1-Trifluoro-2-butylamine HCl in 100 mL of deionized water. Stir the mixture at room temperature until the solid is completely dissolved.
-
Basification: While stirring, slowly add a 2 M aqueous solution of sodium hydroxide. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH of the solution is approximately 12-13.[5] A milky white emulsion may form as the free amine is generated.
-
Extraction: Transfer the aqueous solution to a 250 mL separatory funnel. Add 50 mL of diethyl ether (or dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The top layer will be the organic phase (diethyl ether is less dense than water), and the bottom layer will be the aqueous phase.
-
Separation: Carefully drain the lower aqueous layer and set it aside. Collect the upper organic layer in a clean Erlenmeyer flask.
-
Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with 50 mL portions of fresh diethyl ether. This ensures complete extraction of the free amine from the aqueous phase.
-
Combine and Dry: Combine all the organic extracts in a single flask. Add a sufficient amount of anhydrous magnesium sulfate (or sodium sulfate) to the combined organic extracts to absorb any residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator. Be cautious as the free amine is volatile.[6] It is recommended to use a low bath temperature (e.g., 30-40 °C) and to carefully monitor the evaporation process to avoid loss of product.
-
Final Product: The remaining liquid in the round-bottom flask is the (S)-1,1,1-Trifluoro-2-butylamine free base. Determine the yield and characterize the product.
Process Workflow
Figure 1. Workflow for the conversion of the HCl salt to the free base.
Safety Precautions and Handling
(S)-1,1,1-Trifluoro-2-butylamine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Profile: (S)-1,1,1-Trifluoro-2-butylamine is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. The free base is a flammable liquid and vapor.[7][8]
-
Handling: Always work in a well-ventilated fume hood.[9] Wear chemical-resistant gloves, a lab coat, and safety goggles.[10] Avoid inhalation of vapors.[11]
-
Storage: Store the free amine in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[6] Due to its volatility, refrigeration is recommended for long-term storage.
Characterization and Data
The successful conversion to the free base can be confirmed by various analytical techniques.
| Property | (S)-1,1,1-Trifluoro-2-butylamine HCl | (S)-1,1,1-Trifluoro-2-butylamine (Free Base) |
| CAS Number | 101054-96-0[12] | 683-94-3 |
| Molecular Formula | C₄H₉ClF₃N | C₄H₈F₃N |
| Molecular Weight | 163.57 g/mol [13] | 127.11 g/mol |
| Appearance | White to off-white solid[13] | Colorless liquid |
| Boiling Point | Not applicable (decomposes) | ~77-79 °C (for n-butylamine)[14] |
| Solubility | Soluble in water | Sparingly soluble in water, soluble in organic solvents |
Expected Yield: A typical yield for this procedure is in the range of 85-95%.
Characterization:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and purity of the final product. The disappearance of the broad ammonium proton peak in ¹H NMR is indicative of successful conversion.
-
FT-IR Spectroscopy: The N-H stretching vibrations will differ between the ammonium salt and the free amine.
-
Chiral HPLC: To confirm that no racemization has occurred during the workup.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete extraction | Perform additional extractions with the organic solvent. |
| Loss of product during solvent removal | Use a lower bath temperature and carefully monitor the rotary evaporation. | |
| Product is not a clear liquid | Residual water | Ensure the organic layer is thoroughly dried with a sufficient amount of drying agent before filtration. |
| Impurities from starting material | Recrystallize the starting hydrochloride salt before conversion. | |
| Emulsion formation during extraction | Vigorous shaking | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Conclusion
This application note provides a detailed and reliable protocol for the conversion of (S)-1,1,1-Trifluoro-2-butylamine HCl to its free base. The described acid-base extraction method is a fundamental and widely applicable technique in organic synthesis. By following the outlined procedure and adhering to the safety precautions, researchers can efficiently generate the required free amine for their synthetic needs.
References
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-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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Restek. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards. [Link]
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Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
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LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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PubMed. (2001, March 15). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. [Link]
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Nature. (2023, November 23). Development of deaminase-free T-to-S base editor and C-to-G base editor by engineered human uracil DNA glycosylase. [Link]
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Duke Human Vaccine Institute. (2007, July). Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines (Montefiori Lab). [Link]
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MDPI. (2022, June 28). Conversion of Natural Narciclasine to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation. [Link]
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Sutro Biopharma. Preliminary results of an ongoing phase 1 dose-escalation study of the novel anti-CD74 antibody drug conjugate, STRO-001, in pat. [Link]
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Application Notes and Protocols for the Preparation of Chiral Schiff Bases from (R/S)-1,1,1-Trifluoro-2-butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Trifluoromethylated Schiff Bases
Chiral Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of modern organic chemistry and drug discovery.[1][2] Their utility as versatile ligands in asymmetric catalysis and as key intermediates in the synthesis of biologically active compounds is well-established.[3][4] The introduction of a trifluoromethyl (CF3) group into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This is due to the high bond energy of the C-F bond and the unique electronic properties of the CF3 group.[3]
This guide provides a detailed protocol for the synthesis of chiral Schiff bases from (R)- or (S)-1,1,1-trifluoro-2-butylamine, a valuable and underutilized chiral building block. The resulting imines merge the stereochemical information of the chiral amine with the advantageous physicochemical properties of the trifluoromethyl group, creating a platform for the development of novel catalysts and pharmaceutical intermediates.
Core Principles: The Chemistry of Imine Formation
The synthesis of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone).[5] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a hemiaminal.
-
Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. This elimination step is typically the rate-determining step and is often accelerated by acid catalysis.[5]
The presence of the electron-withdrawing trifluoromethyl group in 1,1,1-trifluoro-2-butylamine can influence the nucleophilicity of the amine and the stability of the resulting imine.
Detailed Experimental Protocol: Synthesis of a Chiral Salicylaldehyde-Derived Schiff Base
This protocol details the synthesis of a representative chiral Schiff base from (R)-1,1,1-trifluoro-2-butylamine and salicylaldehyde. The same procedure can be followed using (S)-1,1,1-trifluoro-2-butylamine to obtain the enantiomeric product.
Materials:
-
(R)-1,1,1-Trifluoro-2-butylamine (or its hydrochloride salt)[6]
-
Salicylaldehyde
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of a chiral Schiff base.
Procedure:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in 30 mL of absolute ethanol.
-
In a separate beaker, prepare a solution of (R)-1,1,1-trifluoro-2-butylamine (1.27 g, 10 mmol) in 10 mL of absolute ethanol. Note: If using the hydrochloride salt, it must first be neutralized by treatment with a suitable base (e.g., triethylamine) and the free amine extracted before use.
-
-
Reaction Setup:
-
With continuous stirring, add the amine solution to the aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture. Causality: The acid catalyzes the dehydration of the hemiaminal intermediate, accelerating the formation of the imine.[5]
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux with continuous stirring for 3-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is considered complete when the limiting reagent (typically the aldehyde) is no longer visible on the TLC plate.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then redissolved in a suitable organic solvent like dichloromethane or ethyl acetate (50 mL).
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acetic acid, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude Schiff base.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure chiral Schiff base.
-
Alternatively, if the product crystallizes upon cooling or concentration, it can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.[7]
-
Experimental Workflow Visualization
Figure 2: Workflow for the synthesis and characterization of chiral Schiff bases.
Characterization Data
The synthesized chiral Schiff base should be thoroughly characterized to confirm its structure, purity, and stereochemical integrity. The following table provides representative data based on similar structures reported in the literature.[5][8][9]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Singlet around 8.5-9.0 ppm. Multiplets for aromatic and aliphatic protons. | The singlet in the 8.5-9.0 ppm region is characteristic of the azomethine proton (-CH=N-). |
| ¹³C NMR | Signal around 160-170 ppm. | Confirms the presence of the imine carbon (-C=N-). |
| ¹⁹F NMR | A signal (e.g., a doublet or quartet depending on coupling) characteristic of the CF₃ group. | Confirms the incorporation of the trifluoromethyl moiety. |
| FT-IR (cm⁻¹) | Strong absorption band around 1610-1635 cm⁻¹. Bands around 1100-1200 cm⁻¹. | The band at 1610-1635 cm⁻¹ corresponds to the C=N stretching vibration.[10] The bands in the 1100-1200 cm⁻¹ region are characteristic of C-F stretching.[5] |
| Mass Spec (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. | Confirms the molecular weight of the synthesized compound. |
| Polarimetry | A non-zero specific rotation value ([α]D). | Confirms the chirality of the product and indicates that the stereocenter was retained during the reaction. The sign (+ or -) will depend on the enantiomer synthesized. |
Applications in Research and Development
Chiral Schiff bases derived from 1,1,1-trifluoro-2-butylamine are promising candidates for several applications:
-
Asymmetric Catalysis: These compounds can serve as chiral ligands for transition metals (e.g., Cu, Ni, Pd) to create catalysts for a variety of asymmetric transformations, such as alkylations, reductions, and cycloadditions.[11][12] The stereocenter and the electronic properties of the CF₃ group can impart high levels of stereocontrol in these reactions.
-
Pharmaceutical Intermediates: The incorporation of the trifluoromethylated chiral amine motif is a valuable strategy in drug design. These Schiff bases can be readily converted into more complex chiral amines and other functional groups, serving as key building blocks for novel therapeutic agents.
-
Material Science: The unique properties of fluorinated organic compounds make them of interest in the development of advanced materials, such as liquid crystals and nonlinear optical materials.[7]
References
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Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2779. [Link]
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Ashfaq, M., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 9(2), 2685–2699. [Link]
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Popiolek, R., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 213-220. [Link]
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Sosnovskikh, V. Y. (2000). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. Journal of Fluorine Chemistry, 105(1), 15-19. [Link]
-
Jardim, G. A. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 12345. [Link]
-
Wikipedia. (2023). Trifluoromethylation. Wikipedia. [Link]
-
Kumar, S., et al. (2014). Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base. Journal of Chemical and Pharmaceutical Research, 6(5), 1172-1179. [Link]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
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Çelik, F., et al. (2017). Synthesis and Characterization of Multifunctional Chiral Schiff Base Derivatives. Molbank, 2017(3), M947. [Link]
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Xu, L., et al. (2021). TMSCF2Br-Enabled Fluorination–Aminocarbonylation of Aldehydes: Modular Access to α-Fluoroamides. Angewandte Chemie International Edition, 60(51), 26665-26669. [Link]
- Shaker, D. A., & Mahdi, H. A. (2025). Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. Advanced Journal of Chemistry, Section A, 8(5), 835-844.
-
da Silva, J. G., et al. (2022). Examples of structures and properties of Schiff bases of interest in the present study. Molecules, 27(1), 249. [Link]
- Aygün, M., et al. (2019). Synthesis, characterization and antimicrobial studies of new chiral amide-Schiff base derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-402.
- Mohamed, G. G., et al. (2010). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Journal of Chemical and Pharmaceutical Research, 2(5), 1-19.
- Suresha, G. T., et al. (2011). Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. Journal of Chemical and Pharmaceutical Research, 3(4), 856-863.
- Alkan, M., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science.
- Al-Masoudi, N. A., et al. (2013). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. International Journal of Drug Development and Research, 5(3), 297-304.
-
Homework. (2025). [Chemistry] Reaction of aldehyde with amino alcohol in the presence of NaH forms (molecular fo. YouTube. [Link])
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Jaroszewicz, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(13), 4256. [Link]
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Application Note: Overcoming Nucleophilic Deficiency in Amide Coupling of (S)-1,1,1-Trifluoro-2-butylamine
Introduction & Mechanistic Rationale
The incorporation of alpha-trifluoromethyl (
The strong inductive electron-withdrawing effect of the -CF
To overcome this, the reaction must be mechanistically driven by increasing the electrophilicity of the activated acid. While HOBt (1-Hydroxybenzotriazole) successfully prevents racemization and converts the unstable O-acylisourea intermediate into a stable active OBt-ester 2, this OBt-ester is still not electrophilic enough for an
Mechanistic Workflow
Fig 1. Mechanistic workflow of EDC/HOBt coupling with DMAP acceleration for CF3-amines.
Quantitative Optimization Data
The necessity of DMAP in this specific coupling is demonstrated in the optimization matrix below. Relying solely on EDC/HOBt yields poor conversion due to the nucleophilic deficiency of the amine.
| Entry | Coupling Reagents | Additives | Time (h) | Yield (%) | Causality / Observation |
| 1 | EDC·HCl (1.5 eq) | None | 48 | <10% | O-acylisourea degrades before aminolysis occurs. |
| 2 | EDC·HCl (1.5 eq) + HOBt (1.2 eq) | None | 48 | 15% | OBt-ester is stable but insufficiently electrophilic. |
| 3 | EDC·HCl (1.5 eq) + HOBt (1.2 eq) | DMAP (0.1 eq) | 24 | 45% | Catalytic DMAP improves yield, but turnover is slow. |
| 4 | EDC·HCl (1.5 eq) + HOBt (1.2 eq) | DMAP (1.0 eq) | 16 | 88% | Stoichiometric DMAP drives complete conversion via acylpyridinium. |
Table 1: Effect of coupling reagents and acyl transfer catalysts on the amidation of (S)-1,1,1-Trifluoro-2-butylamine at room temperature.
Experimental Protocol
This self-validating protocol is engineered specifically for the coupling of electron-deficient
Materials Required:
-
Carboxylic Acid: 1.0 mmol (1.0 eq)
-
(S)-1,1,1-Trifluoro-2-butylamine hydrochloride: 1.2 mmol (1.2 eq)
-
EDC·HCl: 1.5 mmol (1.5 eq)
-
HOBt (anhydrous): 1.2 mmol (1.2 eq)
-
DMAP: 1.0 mmol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA): 3.0 mmol (3.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (4:1 ratio, 10 mL)
Step-by-Step Methodology:
Step 1: Preparation of the Active Ester
-
Charge a flame-dried round-bottom flask with the carboxylic acid (1.0 eq) and anhydrous HOBt (1.2 eq).
-
Dissolve the mixture in 8 mL of anhydrous DCM and 2 mL of anhydrous DMF. Rationale: DMF increases the solubility of polar carboxylic acids and HOBt, while DCM maintains a highly volatile bulk solvent for easier concentration later.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes to allow the complete formation of the OBt-active ester.
Step 2: Free-Basing the Chiral Amine & Acyl Transfer Catalysis 5. In a separate vial, suspend (S)-1,1,1-Trifluoro-2-butylamine hydrochloride (1.2 eq) in 2 mL of DCM. 6. Add DIPEA (3.0 eq) to the vial. Rationale: DIPEA serves a dual purpose—it liberates the free base of the fluorinated amine and neutralizes the HCl salt of the EDC reagent, preventing the acidic degradation of the active ester. 7. Add DMAP (1.0 eq) to the main reaction flask containing the active ester, immediately followed by the dropwise addition of the free-based amine solution.
Step 3: Nucleophilic Acyl Substitution 8. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 9. Stir the reaction vigorously for 16 hours under an inert nitrogen atmosphere. Monitor reaction completion via TLC or LC-MS. The formation of the highly electrophilic acylpyridinium intermediate will drive the consumption of the sluggish amine.
Step 4: Reaction Quenching and Liquid-Liquid Extraction
10. Dilute the reaction mixture with an additional 15 mL of DCM.
11. Citric Acid Wash: Transfer to a separatory funnel and wash with 10% aqueous citric acid (2 × 15 mL). Rationale: This mildly acidic wash selectively protonates and removes the stoichiometric DMAP and any unreacted aliphatic amines into the aqueous layer without hydrolyzing the newly formed amide.
12. Bicarbonate Wash: Wash the organic layer with saturated aqueous NaHCO
Step 5: Isolation and Purification
14. Dry the organic layer over anhydrous Na
References
-
Nucleophilicity Trends of Amines Master Organic Chemistry URL:[Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry URL:[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of (S)-1,1,1-Trifluoro-2-butylamine
Executive Summary
The incorporation of trifluoromethyl (
This guide details two validated pathways for the kilogram-scale synthesis of (S)-1,1,1-trifluoro-2-butylamine hydrochloride (1) :
-
Chemical Route: Diastereoselective reduction of N-tert-butanesulfinyl ketimines (Ellman’s Auxiliary).
-
Biocatalytic Route: Asymmetric transamination using engineered
-Transaminases (ATAs).
Target Molecule:
-
IUPAC Name: (S)-1,1,1-Trifluoro-2-butanamine hydrochloride
-
Key Risk: High volatility of the free base; must be isolated as a salt.
Retrosynthetic Strategy & Pathway Selection
The synthesis is approached via two orthogonal methods to ensure supply chain resilience.
Figure 1: Strategic retrosynthesis of (S)-1,1,1-trifluoro-2-butylamine showing chemical and biocatalytic options.
Route A: Chemical Synthesis (Ellman's Auxiliary)
Best for: Pilot plant campaigns (1–10 kg), high reliability, no enzyme screening required.
Mechanistic Insight
This route utilizes (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s auxiliary) to direct the stereochemistry. The electron-withdrawing
Step-by-Step Protocol
Step 1: Condensation (Ketimine Formation)
Reagents:
-
1,1,1-Trifluoro-2-butanone (1.0 equiv)
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (2.0 equiv)[1]
-
Solvent: THF (anhydrous)
Protocol:
-
Charge a reactor with (S)-(-)-2-Methyl-2-propanesulfinamide and anhydrous THF (5 vol).
-
Add Titanium(IV) ethoxide under
atmosphere. -
Add 1,1,1-Trifluoro-2-butanone dropwise at 20–25°C.
-
Heat the mixture to 65–70°C for 12–18 hours. Monitor by HPLC/GC for consumption of sulfinamide.
-
Work-up (Critical): Cool to 0°C. Quench by slow addition of brine (sodium chloride solution). The Ti salts will form a thick slurry.
-
Filter the slurry through a Celite pad. Wash the cake with EtOAc.
-
Phase separate; dry organic layer over
. -
Concentrate to yield the crude N-sulfinyl ketimine. Note: The product is stable but moisture sensitive.
Step 2: Diastereoselective Reduction
Reagents:
-
Sodium Borohydride (
) (2.0 equiv) or L-Selectride (for higher dr). -
Solvent: THF (-40°C).
Protocol:
-
Dissolve the crude ketimine in dry THF (10 vol) and cool to -45°C .
-
Add
in portions (or L-Selectride solution dropwise), maintaining internal temperature < -40°C. -
Stir at -45°C for 4 hours, then warm slowly to 0°C.
-
Quench: Add saturated
solution carefully. -
Extract with EtOAc, wash with water, and concentrate.
-
Purification: Crystallization from Hexane/EtOAc is preferred over chromatography for scale-up to upgrade diastereomeric ratio (dr) to >99:1.
Step 3: Deprotection & Salt Formation
Reagents:
-
4M HCl in Dioxane or MeOH.
Protocol:
-
Dissolve the sulfinamide intermediate in MeOH (3 vol).
-
Add 4M HCl in Dioxane (2.0 equiv) at 0°C.
-
Stir at room temperature for 2 hours. The reaction precipitates the amine hydrochloride salt.
-
Isolation: Add
or MTBE (10 vol) to complete precipitation. -
Filter the white solid under
. -
Dry in a vacuum oven at 40°C. Yield: ~75% overall.
Route B: Biocatalytic Transamination (Green Route)
Best for: Manufacturing scale (>10 kg), green chemistry requirements, lowest cost of goods (COGs).
Mechanistic Insight
-Transaminases (ATAs) catalyze the transfer of an amino group from a donor (Isopropylamine) to the prochiral ketone. The enzyme active site dictates the stereochemistry, often achieving >99% ee without chiral auxiliaries.Workflow Diagram
Figure 2: Biocatalytic workflow utilizing equilibrium displacement via acetone removal.
Protocol
-
Screening: Screen Codexis or commercially available ATA kits (e.g., ATA-113, ATA-117 series) for activity toward trifluoromethyl ketones.
-
Reaction Mix:
-
Substrate: 50 g/L 1,1,1-trifluoro-2-butanone.
-
Donor: 1.5M Isopropylamine (IPA) / HCl buffer (pH 7.5).
-
Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).
-
Enzyme: 2 g/L lyophilized powder.
-
Solvent: 5% DMSO (co-solvent) in Phosphate Buffer (100 mM).
-
-
Process Control:
-
Temp: 30–40°C.
-
Equilibrium Shift: Apply slight vacuum (300 mbar) or
sweep to remove acetone coproduct. This is vital as the equilibrium for ATAs is often unfavorable.
-
-
Work-up:
-
Acidify reaction mixture to pH 2 with 6M HCl (to protonate amine).
-
Extract unreacted ketone with MTBE (discard organic).
-
Basify aqueous layer to pH 12 with NaOH.
-
Extract product into MTBE.
-
Treat MTBE layer with HCl gas/solution to precipitate (S)-1,1,1-trifluoro-2-butylamine HCl .
-
Critical Safety & Handling (E-E-A-T)
Volatility & Toxicity
-
The Free Base Trap: The free amine of 1,1,1-trifluoro-2-butylamine is highly volatile (estimated bp < 60°C). Never concentrate the free base to dryness. Always keep it in solution or isolate as the HCl salt.
-
Fluorine Toxicity:
-CF3 amines can show distinct toxicity profiles compared to non-fluorinated analogs. Handle in a fume hood with double-gloving (Nitrile).
Process Safety Data
| Parameter | Value | Note |
| Flash Point (Ketone) | ~20°C | Highly Flammable |
| Exotherm (Route A) | High | Quenching Ti(OEt)4/NaBH4 releases |
| Corrosivity | High | Fluorinated amines can be corrosive to skin/eyes.[2][3][4] |
Analytical Quality Control
Enantiomeric Excess (ee) Determination:
-
Method: Derivatization with Mosher's Acid Chloride or analysis on Chiral GC.
-
Column: Cyclodextrin-based GC column (e.g., CP-Chirasil-Dex CB).
-
Conditions: Isocratic, 100°C. The trifluoromethyl group provides excellent separation factors.
NMR Validation:
-
19F NMR: Diagnostic singlet (or doublet) around -75 to -80 ppm.
-
1H NMR: The proton at the chiral center (CH) will show complex splitting due to coupling with
( ) and the ethyl group.
References
-
Ellman, J. A., et al. (2010).[5] "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Truppo, M. D., et al. (2010). "Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases." Organic Process Research & Development, 14(1), 234-240. Link
-
Ma, J. A., & Cahard, D. (2008). "Asymmetric Synthesis of Chiral α-Trifluoromethylated Amines." Chemical Reviews, 108(9), PR1-PR43. Link
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Methods, Developments and Applications." Advanced Synthesis & Catalysis, 352(5), 753-819. Link
-
Thermo Fisher Scientific. "Safety Data Sheet: sec-Butylamine." (General safety reference for butylamine class). Link
Sources
- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for (S)-1,1,1-Trifluoro-2-butylamine HCl in Dichloromethane (DCM)
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a common challenge encountered in synthetic chemistry: the poor solubility of amine hydrochloride salts, specifically (S)-1,1,1-Trifluoro-2-butylamine HCl, in nonpolar aprotic solvents like dichloromethane (DCM). Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflow effectively.
Troubleshooting Guide: Immediate Steps for Solubility Issues
This section is designed as a first-response guide when you encounter solubility challenges during your experiment.
Q1: My (S)-1,1,1-Trifluoro-2-butylamine HCl is not dissolving in DCM. What are my immediate next steps?
A1: When facing poor solubility of a polar salt in a nonpolar solvent, the initial approach should always involve physical methods to promote dissolution before resorting to chemical modifications. The high polarity of the ammonium hydrochloride salt makes it inherently difficult to dissolve in a low-polarity solvent like DCM.[1]
Here are the recommended physical interventions, to be attempted in order:
-
Vigorous Agitation: Ensure the mixture is being stirred vigorously.[1] This maximizes the surface area of the solid that is in contact with the solvent, which can enhance the rate of dissolution.
-
Sonication: Utilize a bath sonicator. The high-frequency sound waves generate localized areas of high and low pressure, leading to a phenomenon called cavitation—the formation and collapse of microscopic bubbles.[2] This process creates powerful shockwaves that break apart solid aggregates, increasing the effective surface area exposed to the solvent and accelerating dissolution.[2][3][4] For many applications, a short sonication of a few minutes is sufficient.[2]
-
Gentle Warming: Carefully warm the mixture. Increasing the temperature generally increases the solubility of solids in liquids.[5] However, exercise caution. DCM has a low boiling point (39.6 °C), so use a temperature-controlled water bath and ensure your apparatus is properly sealed or equipped with a condenser to prevent solvent loss. Be aware that prolonged heating could potentially lead to side reactions between the amine and DCM.[6]
If these physical methods fail to achieve the desired solubility, it indicates a fundamental incompatibility between the solute and solvent that requires a chemical approach to resolve.
Q2: The physical methods were insufficient. How can I chemically modify the system to dissolve the amine salt?
A2: The most reliable and widely practiced strategy is to convert the hydrochloride salt into its corresponding free amine in situ.[1] The free amine is a neutral, less polar molecule and is therefore significantly more soluble in organic solvents like DCM.[1][5] This is achieved by adding a suitable base to neutralize the acidic ammonium salt.
The logical workflow for this process is outlined below:
Caption: Decision tree for addressing solubility issues.
Experimental Protocol: In Situ Free-Basing of Amine HCl
-
Setup: To your flask containing the suspension of (S)-1,1,1-Trifluoro-2-butylamine HCl in anhydrous DCM, add a magnetic stir bar. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon), particularly if the subsequent reaction is moisture-sensitive.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the neutralization reaction.
-
Base Addition: Slowly add 1.0-1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise to the stirred suspension.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes.
During this process, the insoluble starting material will react to form the soluble free amine and the insoluble tertiary amine hydrochloride salt (e.g., triethylammonium chloride), which typically appears as a white precipitate.[1] For many reactions, such as amide couplings, this resulting mixture containing the dissolved free amine and the salt precipitate can often be used directly without needing to filter out the salt.[1]
Frequently Asked Questions (FAQs)
This section explores the fundamental principles behind the solubility challenges and the implications of the solutions provided.
Q1: Why is (S)-1,1,1-Trifluoro-2-butylamine HCl poorly soluble in DCM to begin with?
A1: The principle of "like dissolves like" is central to understanding this issue.
-
(S)-1,1,1-Trifluoro-2-butylamine HCl is an ionic salt. The positively charged ammonium group (-NH₃⁺) and the chloride anion (Cl⁻) create a strong ionic crystal lattice. This makes the compound highly polar.
-
Dichloromethane (DCM) is a nonpolar aprotic solvent. While it has a dipole moment, it is not capable of effectively solvating ions. It cannot engage in hydrogen bonding to stabilize the charged species.
Consequently, the energy required to break the strong ionic bonds of the salt's crystal lattice is much greater than the energy released by the weak interactions between the ions and the DCM molecules. Therefore, the salt remains largely undissolved.
Caption: The acid-base equilibrium in DCM.
Q2: Are there any risks or downstream consequences of using a tertiary amine base or co-solvents?
A2: Yes, while effective, these additives are not inert and their presence must be considered for your specific reaction and purification plan.
| Strategy | Potential Downstream Consequences | Mitigation/Considerations |
| In Situ Free-Basing | Basicity: The excess tertiary amine can act as a base in your primary reaction, potentially causing unwanted side reactions (e.g., elimination, epimerization). | Use only a slight excess (1.0-1.1 eq.) of the base. Choose a hindered base like DIPEA if your substrate is sensitive. |
| Nucleophilicity: While less nucleophilic than primary or secondary amines, tertiary amines can still act as nucleophiles or catalysts in some cases. | Review the literature for your specific reaction class to ensure compatibility. | |
| Purification: The tertiary amine hydrochloride salt formed is a solid that may complicate reaction monitoring (TLC/LC-MS). The excess tertiary amine must be removed during workup, typically via an acidic wash. | The salt can often be ignored or removed by filtration if necessary. Plan for an appropriate aqueous workup to remove the excess base. | |
| Co-solvency | Reaction Rate/Selectivity: Adding a polar protic co-solvent like methanol can change the overall polarity of the reaction medium, which may alter the rate or selectivity of your desired transformation. | Start with a minimal amount of the co-solvent (e.g., 1-5% v/v) and screen its effect on the reaction outcome. |
| Workup Complications: Miscible co-solvents can complicate aqueous workups by increasing the solubility of organic products in the aqueous phase, potentially reducing yield. | Be prepared for potential challenges during extraction and consider solvent evaporation strategies. |
Q3: I've heard DCM can react with amines. Is this a concern?
A3: This is a valid concern based on established chemical principles. Dichloromethane can react with nucleophilic amines via an SN2 mechanism.[6] However, the reactivity is highly dependent on the amine's structure and the reaction conditions.
-
Reactivity: The reaction is generally slow at room temperature for most amines.[6] Less sterically hindered amines and stronger bases are more susceptible.
-
Implications: This reaction can lead to the formation of N-chloromethylammonium salts and subsequently more complex, higher molecular weight impurities.[6]
-
Practical Advice: For most standard laboratory procedures conducted at or below room temperature over a typical reaction time (a few hours to overnight), the rate of this side reaction is often negligible. However, you should exercise caution with prolonged reaction times, elevated temperatures, or when using highly nucleophilic, unhindered amines. If you observe unexpected side products, this pathway should be considered as a potential source.
References
- BenchChem. Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- BenchChem. How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
- The Bumbling Biochemist via YouTube.
- Envirostar Inc.
- E3S Web of Conferences. The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures.
- SciSpace. The reactivity of dichloromethane toward amines.
Sources
Technical Support Center: Purification Protocols for (S)-1,1,1-Trifluoro-2-butylamine
Topic: Removing unreacted (S)-1,1,1-Trifluoro-2-butylamine from reaction mixtures.
Applicable For: Amide couplings,
Executive Summary: The "Fluorine Effect"
If you are struggling to remove (S)-1,1,1-trifluoro-2-butylamine (TFB-amine) using your standard workup procedures, you are likely a victim of the "Fluorine Effect."
Unlike standard alkyl amines (e.g., sec-butylamine) which have a pKa of ~10.5, the electron-withdrawing trifluoromethyl (
Why standard protocols fail:
-
Weak Acid Washes (Citric Acid/Ammonium Chloride): At pH 4–5, standard alkyl amines are fully protonated (
). TFB-amine, however, remains largely neutral and stays in your organic layer.[1] -
Isocyanate Scavengers: The
group reduces nucleophilicity, rendering standard polymer-bound isocyanates ineffective for scavenging. -
Volatility: With a boiling point estimated at 75–80°C, it co-elutes with common solvents like Ethyl Acetate, making rotary evaporation difficult.[1]
This guide details three specific protocols engineered to overcome these physicochemical anomalies.
Diagnostic: Confirming the Impurity
Before attempting remediation, confirm the presence of TFB-amine. Because it is UV-inactive (lacking a chromophore), standard LC-MS/UV traces may miss it.
-
Primary Detection:
NMR (uncoupled). Look for a doublet (due to the chiral center) around -75 to -80 ppm . -
Secondary Detection: TLC with Ninhydrin stain . Note: Development may be slower and the color fainter (often yellow/orange rather than purple) due to the electron-deficient nitrogen.
Protocol A: The "pKa-Shift" Extraction
Best for: Stable, non-basic products (e.g., Amides, Esters).[1]
To extract TFB-amine, you must drop the aqueous pH significantly below its pKa (Target pH < 1.0) and modulate the organic solvent to reject the fluorinated salt.
The Logic
The hydrochloride salt of TFB-amine is surprisingly lipophilic. If you use Dichloromethane (DCM) or Ethyl Acetate (EtOAc), the protonated amine may ion-pair and remain in the organic phase. We must use a solvent system that forces the salt into the aqueous layer.
Step-by-Step Workflow
-
Solvent Swap: If your reaction is in DCM or DMF, perform a solvent exchange to Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) .-
Why? Fluorinated ammonium salts are less soluble in ethers than in chlorinated solvents.
-
-
The Acid Wash:
-
Prepare a 2.0 M HCl or 1.0 M
solution. -
Critical: Do not use Citric Acid or
.
-
-
The "Salting Out" Trick:
-
Perform the extraction. If the amine persists, add NaCl (brine) directly to the acidic aqueous layer during the extraction.
-
Mechanism:[2][3][4] High ionic strength forces the organic fluorinated species out of the aqueous phase? No—in this specific case, we want the amine salt in the water. Actually, adding salt usually pushes organics out.[1]
-
Correction: For fluorinated amines, do not use brine in the acid wash.[1] Pure 2M HCl is better to solvate the cation.
-
-
Back-Extraction (Optional):
-
Extract the organic layer 3x with the acid solution.
-
Combine aqueous layers and back-extract once with fresh ether to recover any trapped product.
-
Data Table: Solvent Compatibility for TFB-Amine Removal
| Solvent System | Removal Efficiency | Risk Factor |
| DCM / 1M HCl | Low | Salt remains in DCM (Ion pairing) |
| EtOAc / 1M HCl | Moderate | H-bonding keeps amine in organic |
| MTBE / 2M HCl | High | Best phase separation |
| Heptane / 2M HCl | Very High | Product must be soluble in Heptane |
Protocol B: Strong Cation Exchange (SCX) Scavenging
Best for: High-value samples where yield loss via extraction is a concern.
Since TFB-amine is a weak base, weak cation exchangers (carboxylic acid based) will not bind it effectively. You must use a Sulfonic Acid based resin.
Step-by-Step Workflow
-
Resin Selection: Use Amberlyst® 15 or Dowex® 50W (Hydrogen form).
-
Avoid: Amberlite IRC-50 (Carboxylic acid type).
-
-
Pre-activation: Wash the resin with Methanol (3x) then DCM (3x) to swell the beads.
-
Batch Mode (Stirring):
-
Add 5–10 equivalents of resin (relative to the estimated unreacted amine) to the reaction mixture.
-
Stir gently for 4–6 hours .
-
Note: The kinetics are slower due to the
steric/electronic drag.
-
-
Filtration: Filter off the resin. The TFB-amine remains bound as the sulfonate salt.
-
Validation: Check filtrate by
NMR.
Protocol C: Azeotropic Distillation
Best for: Heat-stable products where the amine is the only impurity.
TFB-amine is volatile, but it tends to "streak" during rotary evaporation.[1]
The Logic
Direct evaporation often fails because the amine boils closely to common solvents. By forming a binary azeotrope, we can depress the boiling point and carry the amine over.
Step-by-Step Workflow
-
Add Co-Solvent: Add Methanol or Acetonitrile to your reaction mixture.
-
Vacuum Control: Set rotary evaporator bath to 40°C and vacuum to 200 mbar initially.
-
Repeat: Evaporate to dryness. Re-dissolve in Methanol and evaporate again (repeat 2x).
-
Why? This disrupts intermolecular hydrogen bonding between the amine and your product.
-
-
High Vacuum: Place the final residue on a high-vacuum manifold (< 1 mbar) for 12 hours.
Visualizing the Decision Process
The following logic tree helps you select the correct protocol based on your product's properties.
Caption: Decision Matrix for selecting the optimal purification method based on product stability and volatility.
Frequently Asked Questions (FAQ)
Q1: I used a silica column (0-10% MeOH/DCM) but the amine co-eluted with my product. Why?
A: TFB-amine is polar but lipophilic. On silica, the
-
Fix: Add 1% Triethylamine to your eluent to sharpen the peaks, or switch to Reverse Phase (C18) chromatography using an acidic modifier (0.1% TFA), which will protonate the amine and wash it out in the void volume.
Q2: Can I use an isocyanate scavenger resin?
A: No. Isocyanate resins rely on the nucleophilic attack of the amine. The alpha-
Q3: My product is an amine. How do I separate the TFB-amine from my product amine? A: This is the hardest scenario.
-
Derivatization: If your product is a secondary or tertiary amine and TFB is primary, treat the mixture with Acetic Anhydride (1.1 equiv relative to TFB). The TFB-amine will acetylate (becoming a neutral amide) while your tertiary amine remains basic. You can then extract your product into acid, wash away the TFB-amide with organic solvent, and basify to recover.[1]
-
Distillation: Rely on the boiling point difference.
References
-
Basicity of
-Trifluoromethyl Amines: -
General Workup of Fluorinated Compounds
-
Boiling Point & Physical Properties
-
Sigma-Aldrich Product Data: 1,1,1-Trifluoro-2-butylamine (CAS: 683-94-3).
-
-
SCX Resin Applications
- Biotage Technical Note: "Catch and Release: Purific
Sources
Technical Support Center: Fluorinated Amine Hydrochloride Salts
Topic: Handling, Weighing, and Storage of Hygroscopic Fluorinated Amine HCl Salts Ticket ID: #FA-HCl-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Invisible" Variable
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a vial of what should be a crystalline solid, but looks more like a wet paste or a gummy oil.
The Science of the Problem: Fluorinated amine hydrochloride salts present a unique "double-edged sword" in synthesis.
-
The Fluorine Effect: The high electronegativity of fluorine withdraws electron density from the amine, lowering its pKₐ. While this modifies lipophilicity and metabolic stability (crucial for drug design), it often weakens the ionic lattice energy of the hydrochloride salt compared to non-fluorinated analogs.
-
The Hygroscopic Trap: This weaker lattice makes the salt thermodynamically eager to accept water molecules to stabilize the charge separation. The result is deliquescence —the salt absorbs so much atmospheric moisture that it dissolves in its own sorbed water.
This guide provides the protocols to handle, recover, and utilize these difficult salts without compromising your stoichiometric precision.
Module 1: Accurate Weighing & Quantitation
Q: The mass on my balance keeps increasing while I weigh. How do I get an accurate measurement?
A: You are observing rapid hydration.[1] A standard open-weighing technique will result in 5–15% mass error, ruining stoichiometric precision. Use the Difference Weighing Protocol .
Protocol: Difference Weighing (The "Closed Loop" Method)
Use this for solids that are currently dry but unstable in air.
-
Tare a sealed vial containing your bulk salt on an analytical balance.
-
Remove the vial from the balance.
-
Quickly transfer an estimated amount of solid into your reaction vessel.
-
Reseal the bulk vial immediately.
-
Re-weigh the bulk vial.
-
Calculation:
Why this works: You are measuring the loss of mass from a closed system, rather than the gain of mass (salt + water) on an open weigh boat.
Q: How do I validate the water content if I suspect my salt is already wet?
A: Never assume the molecular weight is simply
| Method | Suitability | Notes |
| Karl Fischer (KF) Titration | Gold Standard | Direct measurement of water content. Requires solubility in KF medium (usually MeOH). |
| qNMR (Quantitative NMR) | High | Use an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay ( |
| TGA (Thermogravimetric Analysis) | Medium | Good for distinguishing surface water vs. bound hydrates, but requires specialized equipment. |
Module 2: Recovering Deliquesced Material
Q: My solid has turned into a "goo" or oil. Is it ruined?
A: Likely not. It has deliquesced. Do not attempt to recrystallize from water/alcohol immediately, as the high solubility of fluorinated amine salts often leads to poor recovery. Instead, use Azeotropic Drying .
Protocol: The "Rescue" Azeotrope
Target: Remove water by co-distillation with a solvent that forms a low-boiling binary azeotrope with water.
-
Dissolution: Dissolve the "goo" in a small amount of Methanol (MeOH) or Dichloromethane (DCM) to ensure homogeneity.
-
Solvent Swap: Add Toluene (forms azeotrope with water at 84°C, 20% water composition) or Acetonitrile (forms azeotrope at 76°C, 16% water).
-
Evaporation: Rotovap at reduced pressure. The water will co-distill with the solvent.
-
Repetition: Repeat the toluene addition and evaporation cycle 3 times.
-
Final Dry: Place under high vacuum (<1 mbar) for 12 hours.
Visual Workflow: Recovery of Deliquesced Salts
Figure 1: Decision tree for recovering fluorinated amine salts that have absorbed atmospheric moisture.
Module 3: Reaction Setup & Stoichiometry
Q: I need to use this salt in a moisture-sensitive reaction (e.g., Amide Coupling). How do I handle it?
A: If the salt is hygroscopic, "drying" it perfectly might be impossible without specialized equipment. The most robust strategy is In-Situ Free Basing .
Instead of trying to dry the HCl salt, release the free amine directly in the anhydrous reaction solvent.
Protocol: In-Situ Free Basing
-
Suspend the potentially wet amine HCl salt in your anhydrous solvent (e.g., DMF, DCM, THF).
-
Add a non-nucleophilic base (e.g., DIPEA or TEA) at 1.1 equivalents relative to the amine salt.
-
Add molecular sieves (4Å, activated) to the flask.
-
Stir for 30 minutes.
-
Proceed with adding your electrophile (e.g., acid chloride, activated ester).
Module 4: Storage & Stability
Q: How do I store these salts long-term to prevent degradation?
A: Fluorinated amines can be sensitive to light and heat, and the HCl salt is sensitive to moisture.
The "Double Containment" Standard:
-
Primary Container: Amber glass vial (blocks UV) with a Teflon-lined screw cap.
-
Seal: Wrap the cap junction tightly with Parafilm or electrical tape.
-
Secondary Container: Place the vial inside a larger jar containing a layer of desiccant (Blue Silica Gel or Drierite).
-
Environment: Store at -20°C.
-
Critical Note: Before opening a cold vial, allow it to warm to room temperature in a desiccator. Opening a cold vial in humid air causes immediate condensation inside the vial, ruining the remaining stock.
-
References
-
Sasco Africa. (n.d.). How Are Chemicals Weighed? - Best Practices in Chemical Measurement. Sasco Africa. [Link]
-
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]
-
Sigma-Aldrich. (n.d.).[6] Weight Measurement, the Accurate Way - Technical Guide. Sigma-Aldrich.[6] ]">https://sigmaaldrich.com[6]
-
Hassan, H., et al. (2016). Optimising the Azeotropic Drying of 18F-Fluorine Way to Improve the 18F-Fluorocholine Radiochemical Yield. Current Radiopharmaceuticals.[7] [Link]
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.[5] Organic Letters. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
Sources
- 1. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 2. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
- 3. genfollower.com [genfollower.com]
- 4. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimising the Azeotropic Drying of 18F-Fluorine Wayto Improve the 18F-Fluorocholine Radiochemical Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of amide bond formation with sterically hindered amines
Topic: Optimization of Amide Bond Formation with Sterically Hindered Amines Role: Senior Application Scientist, Technical Support Center
Welcome to the Advanced Synthesis Support Center
Subject: Overcoming Steric Barriers in Amidation Ticket ID: STERIC-AMIDE-001
You are likely here because standard coupling reagents (EDC, HBTU, or even HATU) have failed to deliver acceptable yields for your sterically encumbered substrates. When bulky protecting groups (e.g., N-trityl, N-tert-butyl) or ortho-substituted aromatics block the nucleophilic trajectory, the reaction kinetics slow drastically, allowing competing pathways—primarily epimerization via oxazolone formation or hydrolysis—to dominate.
This guide moves beyond standard "add and stir" protocols. It provides diagnostic workflows and high-energy activation strategies specifically engineered for hindered systems.
Module 1: Diagnostic Workflow
Before selecting a reagent, categorize your steric challenge. Use this decision tree to select the optimal activation strategy.
Figure 1: Decision matrix for selecting coupling reagents based on steric demand and epimerization risk.
Module 2: Troubleshooting Guide (FAQs)
Q1: I am seeing <10% conversion with HATU/DIPEA. Should I increase the temperature? A: Generally, no . Heating HATU reactions often accelerates rapid hydrolysis of the activated ester or explosive decomposition of the benzotriazole moiety rather than product formation.
-
The Fix: Switch to Acid Fluorides (TFFH) . The fluoride leaving group is small (low steric penalty) and the C-F bond is highly reactive toward amines but surprisingly stable to hydrolysis compared to chlorides. This allows for higher concentration reactions without immediate quenching by moisture.
Q2: My product is forming, but I observe significant racemization (epimerization) at the alpha-carbon. A: This is likely due to oxazolone formation . Slow coupling rates give the activated acid time to cyclize into an oxazolone, which is prone to deprotonation and racemization.
-
The Fix: Use T3P (Propylphosphonic Anhydride) with a weak base like 2,4,6-Collidine or Pyridine .
-
Why: T3P forms a cyclic transition state that does not favor oxazolone formation as readily as uronium salts.
-
Why Collidine: It is sterically hindered and non-nucleophilic, preventing it from acting as a general base to deprotonate the alpha-carbon.
-
Q3: I cannot separate the urea byproduct from my product. A: A common issue with DCC/DIC. Even HATU leaves tetramethylurea.
-
The Fix: Switch to T3P .
-
Benefit: The byproducts of T3P are water-soluble phosphonic acid salts. A simple aqueous wash (water/bicarb) removes all reagent-related byproducts, leaving your hindered amide in the organic layer.
-
Module 3: Advanced Experimental Protocols
These protocols are optimized for difficult substrates.[1] Do not deviate from the stoichiometry without calculation.
Protocol A: The "Green" Scalable Route (T3P)
Best for: High steric hindrance, chiral substrates, and ease of purification.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)
Workflow:
-
Add the Base.[1][2][3] Cool to 0 °C if the substrate is extremely epimerization-prone; otherwise, Room Temperature (RT) is standard.
-
Add T3P solution dropwise.
-
Critical Step: Stir at RT. If conversion is low after 4 hours, T3P allows for safe heating up to 60-80 °C (unlike HATU).
-
Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO₃ (x2), and Brine. Dry over Na₂SO₄.
Protocol B: The "Nuclear Option" (TFFH - Acid Fluoride)
Best for: Extreme steric hindrance (e.g., Aib-Aib coupling) where other methods fail.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 – 1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DCM or DMF (Concentration: 0.2 M)
Workflow:
-
Dissolve Acid and TFFH in anhydrous solvent under inert atmosphere (N₂/Ar).
-
Add DIPEA.[1][3][4][5] Stir for 15–30 minutes to generate the Acid Fluoride in situ.
-
Add the Amine.
-
Stir at RT.[5]
-
Note: If the amine is an unreactive aniline, you can reflux this mixture in DCM (40 °C) or DCE (80 °C). The acid fluoride is thermally stable enough to survive this.
-
Protocol C: Ghosez’s Reagent (Neutral Acid Chloride)
Best for: Acid-sensitive substrates that cannot tolerate SOCl₂ or Oxalyl Chloride.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 – 1.2 equiv)
-
Amine (1.1 equiv)
-
Base: Pyridine or Et₃N (2.0 equiv) - Optional during activation, required during coupling.
Workflow:
-
Dissolve Acid in dry DCM.
-
Add Ghosez’s Reagent at RT. Stir for 1–2 hours.
-
Add the Amine and Base solution to the activated mixture.[2]
-
Stir until completion.
Module 4: Comparative Data Analysis
Select your reagent based on the "Pain Point" of your current failure.
| Feature | HATU | COMU | T3P | TFFH (Acid Fluoride) |
| Steric Power | High | Very High | High | Extreme |
| Epimerization | Moderate | Low | Very Low | Moderate |
| Safety | Explosive Risk (Benzotriazole) | Safe (Oxyma-based) | Safe (Cyclic Anhydride) | Safe (Salt) |
| Purification | Difficult (Tetramethylurea) | Moderate | Easy (Water Wash) | Moderate |
| Atom Economy | Poor | Poor | Good | Moderate |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation Reagents: Propanephosphonic Acid Anhydride (T3P).[4] Angewandte Chemie International Edition.
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[5][8] Journal of the American Chemical Society.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Alpha-Chloroenamines: Reactive Intermediates for Synthesis. Angewandte Chemie International Edition.
Sources
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-1,1,1-Trifluoro-2-butylamine
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. (S)-1,1,1-Trifluoro-2-butylamine is a valuable chiral building block, and its enantiomeric purity is critical to the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1] The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[1] This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of (S)-1,1,1-Trifluoro-2-butylamine, complete with experimental protocols and supporting data to inform your selection of the most suitable method.
Introduction to Enantiomeric Excess Determination
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies require strict control over the enantiomeric purity of chiral drugs. The determination of enantiomeric excess, a measure of the purity of a single enantiomer in a mixture, is therefore a critical quality control parameter. Several analytical techniques are employed for this purpose, with the most common being chiral chromatography (both liquid and gas) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
The core principle behind most of these methods is the conversion of an enantiomeric pair into a pair of diastereomers.[4][5] Diastereomers, unlike enantiomers, have different physical properties, allowing for their separation and quantification using standard analytical techniques.[4] This can be achieved either by using a chiral stationary phase in chromatography or by reacting the enantiomers with a chiral derivatizing agent.[2][4][5]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for determining the enantiomeric excess of (S)-1,1,1-Trifluoro-2-butylamine depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. This section provides a detailed comparison of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[2] | Separation of volatile enantiomeric derivatives on a chiral capillary column.[6] | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.[5][7] |
| Sample Volatility | Not a primary concern. | Requires volatile or derivatized analytes.[6] | Not a concern. |
| Resolution | Generally high, dependent on CSP and mobile phase selection. | Very high for suitable analytes.[2] | Dependent on the choice of derivatizing agent and NMR field strength. |
| Sensitivity | Good, can be enhanced with sensitive detectors (e.g., MS, Fluorescence).[2] | Excellent, especially with FID or MS detectors.[6] | Lower compared to chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC for optimized methods. | Rapid data acquisition, but sample preparation may be longer. |
| Instrumentation | Standard HPLC system with a chiral column and UV or other suitable detector.[6] | Gas chromatograph with a chiral capillary column and FID or MS detector.[6] | High-resolution NMR spectrometer (400 MHz or higher recommended).[6] |
| Derivatization | May be required to introduce a chromophore for UV detection.[2][8] | Often necessary to improve volatility and peak shape (e.g., acylation).[6] | Essential for creating diastereomers.[4][5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for each of the discussed analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for enantiomeric separations.[9] For primary amines like 1,1,1-Trifluoro-2-butylamine, polysaccharide-based chiral stationary phases (CSPs) are often effective.[2][8] Since the analyte lacks a strong chromophore for UV detection, derivatization with a UV-active agent is a common strategy.[2]
Experimental Protocol: Indirect Method with Derivatization
-
Derivatization:
-
Dissolve approximately 1 mg of 1,1,1-Trifluoro-2-butylamine in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).
-
Add 1.2 equivalents of a derivatizing agent such as 3,5-Dinitrobenzoyl chloride.[2]
-
Add 1.5 equivalents of a non-chiral base (e.g., triethylamine).[2]
-
React at room temperature for 1-2 hours or until the reaction is complete, monitoring by thin-layer chromatography (TLC) or achiral HPLC.
-
-
HPLC Analysis:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm for 3,5-Dinitrobenzoyl).[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Sources
- 1. (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. uma.es [uma.es]
Publish Comparison Guide: Optical Rotation of (S)-1,1,1-Trifluoro-2-butylamine
This guide provides a technical analysis of the optical rotation properties of (S)-1,1,1-Trifluoro-2-butylamine , a critical chiral building block in medicinal chemistry. It compares the compound with its non-fluorinated analogs and provides experimental protocols for accurate characterization.
Executive Summary & Technical Profile
(S)-1,1,1-Trifluoro-2-butylamine (also known as (S)-1-trifluoromethylpropylamine) is a bioisostere of (S)-sec-butylamine. The introduction of the trifluoromethyl (
Compound Identity
| Property | Detail |
| Chemical Name | (S)-1,1,1-Trifluoro-2-butylamine |
| IUPAC Name | (2S)-1,1,1-trifluorobutan-2-amine |
| Structure | |
| CAS (S-Isomer) | 125278-10-6 (Free Base) / 101054-96-0 (HCl Salt) |
| CAS (R-Isomer) | 1212120-62-1 (HCl Salt - Commercial Standard) |
| Molecular Weight | 127.11 g/mol (Free Base) |
Optical Rotation Analysis: The "Fluoro-Effect"
Comparative Data: Fluorinated vs. Non-Fluorinated
The
Table 1: Comparative Optical Rotation Data
| Compound | Configuration | Form | Solvent (c) | |
| (S)-sec-Butylamine (Non-fluorinated) | S | Free Base | +7.5° | Neat |
| (S)-1,1,1-Trifluoro-2-propylamine (Analog) | S | Free Base | -3.67° | MeOH (c=10) |
| (S)-1,1,1-Trifluoro-2-propylamine (Analog) | S | HCl Salt | +4.26° | MeOH (c=10) |
| (S)-1,1,1-Trifluoro-2-butylamine (Target) | S | HCl Salt | Positive (+) (Predicted*) | MeOH |
Critical Insight: The "Salt Effect" As observed in the propyl analog (1,1,1-trifluoroisopropylamine), the optical rotation inverts from negative (-) to positive (+) upon conversion from the free base to the hydrochloride salt. Researchers must verify the salt form before assigning absolute configuration based on rotation sign.
Note: While the exact literature value for the (S)-butyl HCl salt is proprietary to specific CoAs, the structural homology with the propyl derivative strongly suggests a positive rotation for the S-HCl salt in Methanol.
Why the Value Matters
In drug development, this amine is often generated via enzymatic resolution (e.g., using Candida antarctica Lipase B). The optical rotation is the primary "quick check" for enantiomeric excess (ee) before running chiral HPLC.
-
High Purity Target:
ee is typically required. -
Risk: Confusing the Free Base rotation with the Salt rotation can lead to assigning the wrong absolute stereochemistry (R vs S).
Experimental Protocol: Accurate Measurement
Measuring the rotation of fluorinated amines requires specific handling due to their volatility and potential for aggregation.
Methodology: Self-Validating Protocol
-
Sample Preparation (Salt Formation):
-
Reasoning: The free base is volatile and reacts with
in air. The HCl salt is stable and non-volatile. -
Step: Dissolve 50 mg of the amine in 1 mL dry diethyl ether. Add 1.2 eq of 2M HCl in ether. Filter the white precipitate, wash with ether, and dry under high vacuum.
-
-
Solvent Selection:
-
Standard: Methanol (MeOH).[1]
-
Alternative: Ethanol (EtOH) or Water (
). -
Warning: Avoid non-polar solvents (CHCl3) for salts as solubility is poor, leading to concentration errors.
-
-
Measurement:
-
Concentration: Prepare a solution of
(1 g/100 mL, i.e., 10 mg/mL). -
Cell: 1 dm (100 mm) thermostated cell at 20°C or 25°C.
-
Wavelength: Sodium D-line (589 nm).[2]
-
-
Calculation:
Where is the observed rotation, is path length (dm), and is concentration (g/mL).[3][4]
Synthesis & Verification Workflow
The following diagram illustrates the decision logic for synthesizing and verifying the optical purity of (S)-1,1,1-Trifluoro-2-butylamine.
Figure 1: Workflow for the resolution and optical verification of (S)-1,1,1-Trifluoro-2-butylamine. Note the recommendation to convert to HCl salt for reliable polarimetry.
Comparative Analysis: Why Choose the Fluorinated Analog?
| Feature | (S)-sec-Butylamine | (S)-1,1,1-Trifluoro-2-butylamine | Benefit in Drug Design |
| Basicity ( | ~10.6 | ~5.7 - 6.5 | Lower |
| Metabolic Stability | Low (Oxidative deamination) | High | The |
| Lipophilicity | Moderate | High | Increases membrane permeability. |
| H-Bonding | Donor/Acceptor | Modified Donor |
References
-
Enzymatic Resolution Context
- Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines. RSC Advances, 2013, 3, 9820-9828. (Describes the stereopreference of CAL-B for this class of amines).
-
Propyl Analog Data (Sign Inversion)
-
Non-Fluorinated Analog Data
- Sigma-Aldrich Product Specific
-
Commercial Reference for (R)
- Fluorochem Product: (R)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS 1212120-62-1).
Sources
Comparative Guide: (S)-1,1,1-Trifluoro-2-butylamine vs. Non-Fluorinated (S)-2-Butylamine
Executive Summary
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry and drug design. Replacing a standard aliphatic methyl group with a trifluoromethyl (CF₃) group at the α-position of an amine creates a profound shift in the molecule's physicochemical and pharmacokinetic profile[1]. This guide objectively compares (S)-1,1,1-trifluoro-2-butylamine against its non-fluorinated counterpart, (S)-2-butylamine (sec-butylamine), detailing the causality behind their performance differences and providing self-validating experimental protocols for comparative analysis.
Physicochemical Profiling: The Fluorine Effect
The addition of the highly electronegative CF₃ group fundamentally alters the electronic environment of the adjacent amine nitrogen, solving common liabilities associated with aliphatic amines.
-
pKa Modulation & Ionization: The strong electron-withdrawing inductive effect of the CF₃ group pulls electron density away from the nitrogen lone pair, making it significantly less available to accept a proton. While non-fluorinated (S)-2-butylamine is a typical aliphatic amine with a pKa of ~10.56, the pKa of (S)-1,1,1-trifluoro-2-butylamine plummets to approximately 5.79[2]. Consequently, at physiological pH (7.4), (S)-2-butylamine is >99% protonated and hydrophilic, whereas the fluorinated analog exists predominantly (>95%) in its neutral, un-ionized state[2].
-
Lipophilicity & Permeability: The combination of the intrinsic lipophilicity of the C-F bonds and the shift to a neutral state at physiological pH drastically increases the LogD (pH 7.4) of the fluorinated compound. This enhances passive membrane permeability, a critical factor for central nervous system (CNS) penetration and oral bioavailability[3].
Table 1: Quantitative Physicochemical Comparison
| Property | (S)-2-Butylamine | (S)-1,1,1-Trifluoro-2-butylamine | Causality / Impact |
| Molecular Weight | 73.14 g/mol | 127.11 g/mol | Increased mass and steric bulk due to fluorine atoms. |
| pKa (Amine) | ~10.56 | ~5.79 | Inductive withdrawal by CF₃ reduces basicity[1]. |
| LogP (Predicted) | 0.74 | ~1.30 | CF₃ increases intrinsic lipophilicity[3]. |
| Ionization (pH 7.4) | >99% Protonated | >95% Neutral | Neutral state enhances passive membrane diffusion[2]. |
Metabolic Stability & Pharmacokinetics
The metabolic fate of aliphatic amines is heavily dictated by Cytochrome P450 (CYP) enzymes in the liver. (S)-2-butylamine is highly susceptible to CYP-mediated α-hydroxylation, leading to rapid deamination and clearance.
Substituting the α-methyl group with a CF₃ group provides dual-layered metabolic shielding:
-
Electronic Deactivation: The strong C-F bonds and the electron-withdrawing nature of the CF₃ group deactivate the adjacent C-H bonds, raising the activation energy required for CYP450-mediated hydrogen abstraction and subsequent oxidation[4].
-
Reduced Enzyme Affinity: CYP enzymes often utilize anionic residues (e.g., aspartate) in their binding pockets to anchor positively charged basic amines via salt bridges. Because the fluorinated amine is largely neutral at physiological pH, its binding affinity (
) to these specific CYP active sites is significantly attenuated, further prolonging its half-life[4].
CYP450-mediated metabolic pathways of non-fluorinated vs. trifluorinated butylamine.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate and compare these compounds, the following self-validating experimental protocols are recommended. These methods ensure that the observed differences are strictly due to the structural modifications.
Protocol A: Potentiometric Titration for pKa Determination
Objective: To accurately measure the shift in basicity caused by the CF₃ group. Causality: A controlled ionic environment prevents activity coefficient fluctuations, ensuring the measured pKa reflects true thermodynamic basicity.
-
Preparation: Prepare a 1.0 mM solution of the target amine in 50 mL of 0.15 M KCl (maintains constant ionic strength).
-
Acidification: Add 0.1 M HCl to drop the solution to pH 2.0. This ensures 100% protonation of the amine prior to titration.
-
Titration: Under a continuous nitrogen gas purge (to prevent atmospheric CO₂ from forming carbonic acid and skewing the pH), titrate the solution with standardized 0.1 M KOH at a constant 25°C.
-
Data Acquisition: Record the pH after each 0.05 mL addition using a calibrated glass electrode.
-
Validation & Calculation: Plot the first derivative of the titration curve (
pH/ V). The inflection point represents the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.
Protocol B: In Vitro Liver Microsomal Stability Assay
Objective: To quantify the resistance of the fluorinated amine to CYP450-mediated degradation. Causality: Using NADPH as the sole cofactor isolates CYP450-dependent Phase I metabolism, allowing direct comparison of oxidative stability without interference from Phase II conjugation pathways.
Step-by-step workflow for the in vitro liver microsomal stability assay.
-
Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Pre-Incubation: Add the test compound to a final concentration of 1 µM. Include a positive control (e.g., Verapamil) and a negative control (no NADPH) to validate enzyme activity and non-specific binding. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Quenching: At predetermined intervals (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. This instantly denatures the enzymes and stops the reaction.
-
Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS.
-
Data Processing: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (
), from which intrinsic clearance ( ) and half-life ( ) are derived.
Conclusion
The transition from (S)-2-butylamine to (S)-1,1,1-trifluoro-2-butylamine exemplifies the power of targeted fluorination. By drastically lowering the amine's pKa and neutralizing it at physiological pH, researchers can overcome poor membrane permeability and rapid CYP-mediated clearance[3],[2]. This bioisosteric replacement is highly recommended for drug development programs struggling with the metabolic liabilities of primary or secondary aliphatic amines.
References
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]
-
Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL:[Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:[Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: PMC - NIH URL:[Link]
Sources
Chiral GC analysis of volatile trifluoromethyl amines
The incorporation of the trifluoromethyl (
As an Application Scientist, I approach chiral GC not as a black box, but as a thermodynamic system. Achieving baseline separation of these chiral volatile molecules requires a deep understanding of chiral stationary phase (CSP) chemistry, analyte-column interactions, and strategic derivatization[2].
The Thermodynamics of Chiral Recognition in GC
In chiral GC, enantioseparation is governed by the formation of transient, non-covalent diastereomeric complexes between the volatile
For
Comparative Analysis of Chiral Stationary Phases (CSPs)
Selecting the correct CSP dictates the success of the assay. Below is an objective comparison of three leading column chemistries for
-
Agilent CycloSil-B (Permethylated
-Cyclodextrin): Features a 30% heptakis (2,3-di-O-methyl-6-O-t-butyldimethylsilyl)- -cyclodextrin blended into a polysiloxane phase. It is highly effective for un-derivatized secondary and tertiary -amines, offering robust thermal stability and excellent inclusion complexation[4]. -
Restek Rt-
DEXm (Permethylated -Cyclodextrin): A versatile column that provides broad enantiomeric separation capabilities. The permethylated cavity is particularly sensitive to the steric differences between - and -enantiomers of small fluorinated molecules[5]. -
Astec CHIRALDEX G-TA (Trifluoroacetylated
-Cyclodextrin): Utilizes a trifluoroacetyl derivatized cyclodextrin. This column is exceptional for hydrogen-bonding analytes. When combined with specific derivatization strategies, it can achieve unique enantioreversal phenomena[3].
Quantitative Performance Comparison
Table 1: Comparative performance for the enantioseparation of a model racemic
| Column / CSP Type | Selectivity ( | Resolution ( | Max Operating Temp | Optimal Analyte State |
| CycloSil-B (Permethylated | 1.12 | 2.1 | 250 °C | Underivatized / Acetylated |
| Rt- | 1.15 | 2.4 | 230 °C | Underivatized / Acetylated |
| CHIRALDEX G-TA (TFA- | 1.28 | 3.5 | 200 °C | Trifluoroacetylated |
The Causality of Derivatization: Why and When?
The strong electron-withdrawing effect of the
Achiral Derivatization (reacting the amine with Trifluoroacetic anhydride[TFAA] or Acetic anhydride [
-
Elimination of Peak Tailing: Capping the hydrogen-bond donors ensures sharp, symmetrical peaks, which is mathematically required for accurate integration of trace enantiomers[3].
-
Enantioreversal Control: Switching between
and TFAA can reverse the elution order of enantiomers on columns like the CHIRALDEX G-TA[3]. This is a powerful tool when quantifying a trace -enantiomer in a 99% excess of the -enantiomer; derivatizing to ensure the trace peak elutes first prevents it from being obscured by the major peak's tail.
System Workflow & Thermodynamic Mechanism
Caption: Logical workflow and thermodynamic mechanism for the chiral GC analysis of volatile CF3-amines.
Self-Validating Experimental Protocol
This protocol outlines the derivatization and analysis of a primary
Materials:
-
Racemic (reference) and enantioenriched
-trifluoromethyl amine samples. -
Trifluoroacetic anhydride (TFAA) and anhydrous Dichloromethane (DCM).
-
GC-FID system equipped with a CycloSil-B column (30 m × 0.32 mm, 0.25 μm film)[4].
Step-by-Step Methodology:
-
Sample Derivatization (N-Trifluoroacetylation):
-
Action: Dissolve 2 mg of the
-amine in 1 mL of anhydrous DCM in a 2 mL glass vial. Add 50 L of TFAA. -
Causality: TFAA rapidly reacts with primary amines at room temperature to form the N-TFA derivative. This achiral derivatization does not affect the chiral center but significantly increases volatility and prevents active site interactions on the GC column[3].
-
Incubation & Quenching: Cap the vial, vortex for 30 seconds, and let stand at room temperature for 15 minutes. Carefully add 0.5 mL of saturated aqueous
to neutralize excess TFAA. Extract the organic (DCM) layer, dry over anhydrous , and transfer to a GC autosampler vial.
-
-
System Suitability & Baseline Establishment (Self-Validation Step):
-
Action: Inject 1
L of the racemic derivatized standard. -
GC Conditions: Split ratio 50:1. Injector Temp: 250 °C. Carrier Gas: Helium at 1.5 mL/min. Oven Program: 80 °C (hold 2 min), ramp at 2 °C/min to 140 °C, then 10 °C/min to 200 °C.
-
Validation Criteria: The system is only validated for analytical runs if the racemic standard yields two peaks with an area ratio of 50:50 (
) and a resolution ( ) . If , the temperature ramp must be decreased (e.g., to 1 °C/min) to enhance the entropic contribution to separation[2][3].
-
-
Enantioenriched Sample Analysis:
-
Action: Inject 1
L of the derivatized enantioenriched sample using identical validated conditions. -
Data Processing: Calculate the Enantiomeric Excess (
) using the integrated peak areas: .
-
-
Carryover Check:
-
Action: Inject a DCM blank immediately following the highest concentration sample.
-
Causality: Ensures no analyte retention in the injection port liner, which could artificially inflate the
of subsequent injections.
-
References
1.2 - Wiley 2.4 - ResearchGate 3.3 - Sigma-Aldrich 4.1 - NIH 5.5 - Restek / GCMS.cz
Sources
- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
Derivatization with Mosher's acid for stereochemical assignment
Validating Stereochemical Outcomes: A Comparative Guide to Mosher’s Acid and Alternative Derivatizing Agents
As a Senior Application Scientist in drug development, I frequently encounter the critical challenge of unambiguously assigning the absolute stereochemistry of novel chiral entities. While X-ray crystallography remains the gold standard, it is often bottlenecked by the inability to grow suitable crystals. In solution-phase NMR, enantiomers are indistinguishable in an achiral environment[1]. To overcome this, we rely on Chiral Derivatizing Agents (CDAs) to covalently convert enantiomeric mixtures into NMR-distinguishable diastereomers[2].
For decades,
Mechanistic Foundations of Chiral Derivatization
The core principle of Mosher ester analysis relies on the anisotropic shielding effect generated by the phenyl ring of the CDA[3]. When a chiral alcohol is derivatized with enantiomerically pure MTPA-Cl, a pair of diastereomers is formed. In solution, these esters adopt a preferred syn-periplanar conformation[4]. The protons residing on the same side of the molecule as the MTPA phenyl ring experience a magnetic shielding effect, shifting their NMR signals upfield (lower
By synthesizing both the (S)- and (R)-MTPA esters and calculating the chemical shift difference (
Experimental workflow for determining absolute configuration via Mosher ester analysis.
Crucial Stereochemical Caveat: A common pitfall in this workflow involves Cahn-Ingold-Prelog (CIP) priority inversions. When derivatizing with the acid chloride (MTPA-Cl), the leaving of the chloride ion and attachment of the oxygen atom flips the stereochemical designation: (R)-MTPA-Cl yields the (S)-MTPA ester, and vice versa[6]. Failure to account for this causality will result in an inverted stereochemical assignment.
Objective Comparison: MTPA vs. MPA vs. Emerging CDAs
While MTPA is ubiquitous, it is not universally optimal. The effectiveness of a CDA is quantified by the magnitude of the induced chemical shift difference (
| Feature | Mosher's Acid (MTPA) | 1-Fluoroindan-1-carboxylic acid (FICA) | |
| Reactive Species | Acid Chloride (MTPA-Cl) | Acid or Acid Chloride | Acid Chloride |
| Very Low (Lacks | Moderate (Requires strict conditions)[7] | Very Low[8] | |
| NMR Nuclei | |||
| Conformational Purity | Mixed (sp and ap conformers)[9] | High (Strong preference for ap)[7] | High (Rigid indane ring)[8] |
| Average | ~0.05 - 0.15 ppm | ~0.15 - 0.30 ppm[6] | > 0.20 ppm |
The Causality of Conformational Dynamics
Why does MPA frequently yield larger, more reliable
Conversely, MPA esters exhibit a much larger energy gap between their sp and ap rotamers. The dominant conformer dictates a unidirectional anisotropic effect, minimizing cancellation and yielding larger
Logic of absolute configuration determination based on anisotropic shielding effects.
Despite MPA's superior
Validated Experimental Protocol: Mosher Esterification
To ensure scientific integrity, the following protocol is designed as a self-validating system. By preparing both the (R)- and (S)-MTPA esters, you generate a complete
Materials Required:
-
Chiral secondary alcohol (~5 mg per reaction)[2]
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Enantiopure)[2]
-
Anhydrous Pyridine-d5 or CDCl
with catalytic DMAP[2] -
Dry NMR tubes[2]
Step-by-Step Methodology:
-
Sample Preparation: Thoroughly dry the chiral alcohol under high vacuum. Moisture will rapidly hydrolyze MTPA-Cl into MTPA acid, complicating the NMR spectrum.
-
Dissolution: In two separate, flame-dried NMR tubes, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl
)[2]. -
Base Addition: Add a small excess of anhydrous pyridine (~5-10 µL) to act as an acid scavenger and catalyst[2].
-
Derivatization:
-
Reaction: Cap the tubes, agitate gently, and allow the reaction to proceed at room temperature for 1–4 hours[2]. The reaction progress can be monitored directly via
H NMR by observing the disappearance of the carbinol proton of the starting material. -
Data Acquisition & Analysis: Acquire high-resolution
H (and optionally F) NMR spectra. Tabulate the chemical shifts for all identifiable protons in both diastereomers and calculate . Apply the Mosher model to assign the absolute configuration[5].
Conclusion & Selection Matrix
The choice of Chiral Derivatizing Agent should be dictated by the specific structural challenges of your analyte:
-
Default to MTPA when working with highly complex, proton-dense natural products where
F NMR capabilities are required to cut through spectral overlap[8], or when basic reaction conditions risk racemizing the CDA. -
Pivot to MPA when MTPA yields ambiguous or near-zero
values due to conformational averaging, provided you can maintain mild esterification conditions to prevent -racemization[7]. -
Consider Emerging Agents (e.g., FICA or Mosher-Bt) when dealing with sterically hindered amines or amino acids where traditional acid chlorides fail or degrade[8].
By understanding the causality behind the anisotropic shielding and the conformational limitations of these reagents, researchers can confidently validate stereochemical outcomes and accelerate the drug discovery pipeline.
References
1.5 2.9 3.7 4.2 5.1 6.3 7.6 8.8 9.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Impact of Trifluoromethyl Group on pKa of 2-Butylamine: A Comparative Guide
This guide provides an in-depth technical analysis of how the trifluoromethyl (
Executive Summary: The Fluorine Effect
The introduction of a trifluoromethyl (
-
-Substitution (1,1,1-trifluoro-2-butylamine): Drastic reduction in
(~5 units), rendering the amine significantly less basic than physiological pH. -
-Substitution (4,4,4-trifluoro-2-butylamine): Moderate reduction in
(~1 unit), retaining basicity similar to the parent amine but with altered lipophilicity.
This modulation allows researchers to "tune" the protonation state of the amine at physiological pH (7.4), directly influencing membrane permeability (LogD) and metabolic stability.
Mechanistic Insight: Inductive Withdrawal & Distance Dependence
The basicity of an amine is defined by the stability of its conjugate acid (
The Distance Rule
The inductive effect propagates through
-
Alpha Position (
): The group is attached to the same carbon as the amine. The electron withdrawal is direct, causing a massive drop in . -
Gamma Position (
): The group is separated by two methylene carbons. The effect is dampened, resulting in a minor shift.
Visualization: Inductive Effect Propagation
Caption: Distance-dependent modulation of pKa. The proximity of the electron-withdrawing CF3 group dictates the magnitude of basicity reduction.
Comparative Data Analysis
The following table synthesizes experimental and high-confidence predicted data for 2-butylamine and its fluorinated analogs.
| Compound | Structure | Position of | % Ionized at pH 7.4 | ||
| 2-Butylamine | None | 10.77 [1] | - | ~99.9% (Cationic) | |
| 4,4,4-Trifluoro-2-butylamine | Gamma ( | 9.7 [2] | -1.1 | ~99.5% (Cationic) | |
| 1,1,1-Trifluoro-2-butylamine | Alpha ( | 5.7 - 5.8 [3, 4]* | -5.0 | ~2.5% (Cationic) |
*Note: Value derived from the close structural analog 1,1,1-trifluoro-2-propylamine (pKa 5.8) and 2,2,2-trifluoroethylamine (pKa 5.7), as the ethyl/propyl difference is negligible compared to the fluorine effect.
Key Takeaway for Drug Design
-
Retaining Basicity: If the goal is to block metabolic oxidation at the terminal methyl group while keeping the amine basic (for solubility or salt formation), use the Gamma-analog .
-
Reducing Basicity: If the goal is to improve membrane permeability by ensuring the molecule is neutral at physiological pH, use the Alpha-analog .
Experimental Protocols
Protocol A: Synthesis of -Trifluoromethyl Amines
Direct trifluoromethylation of amines is difficult. The industry-standard method involves the nucleophilic addition of the Ruppert-Prakash reagent (
Reagents:
-
Precursor Imine (derived from 2-butanone)
- (Trimethyl(trifluoromethyl)silane)
-
Catalyst: TBAF (Tetrabutylammonium fluoride) or CsF
-
Solvent: THF (Tetrahydrofuran)
Workflow:
-
Imine Formation: Condense 2-butanone with a chiral sulfinamide auxiliary (e.g., Ellman's auxiliary) to form the sulfinimine. This controls stereochemistry.
-
Trifluoromethylation:
-
Cool the sulfinimine solution in THF to -50°C.
-
Add
(1.2 equiv). -
Slowly add TBAF (0.1 equiv) to initiate the reaction.
-
Stir for 2 hours, allowing to warm to 0°C.
-
-
Hydrolysis: Quench with saturated
, extract with ethyl acetate. Treat the intermediate with HCl/MeOH to cleave the auxiliary and yield the free amine salt. -
Purification: Recrystallize the amine hydrochloride salt.
Protocol B: Potentiometric Determination
This protocol ensures accurate measurement of the
Equipment:
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
-
Glass pH Electrode (calibrated daily).
Step-by-Step Methodology:
-
Preparation: Dissolve 3-5 mg of the amine hydrochloride salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).
-
Blank Titration: Perform a blank titration on the solvent system to subtract background carbonate effects.
-
Titration:
-
Acidify the sample to pH 2.0 using 0.5 M HCl.
-
Titrate with 0.5 M KOH (standardized) in 0.1 pH increments up to pH 12.0.
-
Ensure temperature is maintained at 25°C ± 0.5°C.
-
-
Data Analysis:
-
Plot pH vs. Volume of KOH.
-
Use the Bjerrum difference plot method or the first derivative of the titration curve to identify the inflection point.
- is the pH at the half-equivalence point.
-
Visualization: pKa Determination Workflow
Caption: Standardized potentiometric titration workflow for accurate pKa determination of fluorinated amines.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8007, Butylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136645, 4,4,4-Trifluorobutylamine. Retrieved from [Link]
-
ChemBK. (2024). 1,1,1-Trifluoro-isopropylamine Properties and pKa Prediction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9773, 2,2,2-Trifluoroethylamine. Retrieved from [Link]
- Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Trifluoromethylation: The Generation and Use of Trifluoromethyl Anions. Fluorine in Organic Chemistry.
X-ray Crystallography & Chiral Resolution of (S)-1,1,1-Trifluoro-2-butylamine Salts: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical analysis of the crystallographic characterization and chiral resolution of (S)-1,1,1-Trifluoro-2-butylamine (TFBA). As a fluorinated chiral building block, TFBA presents unique challenges and opportunities compared to its non-fluorinated analog, sec-butylamine. This document details the "Fluorine Effect" on crystal packing, outlines optimized protocols for diastereomeric salt formation, and compares its performance against standard resolving agents like (S)-1-Phenylethylamine.
The Fluorine Effect: Structural & Chemical Distinctiveness
The introduction of a trifluoromethyl (-CF
Comparative Properties Table
| Feature | (S)-1,1,1-Trifluoro-2-butylamine | (S)-sec-Butylamine (Non-fluorinated) | Impact on Crystallography |
| pKa (Conjugate Acid) | ~5.5 - 6.0 | ~10.6 | Critical: TFBA requires stronger acids (e.g., HCl, sulfonic acids) or specific pKa-matched chiral acids (e.g., Tartaric, Mandelic) to form stable salts. |
| Lipophilicity (LogP) | Higher (~1.5) | Lower (~0.74) | TFBA salts often require less polar solvent systems (e.g., ethers, chlorinated solvents) for optimal crystal growth. |
| Conformational Rigidity | High (Gauche effect) | Moderate | The bulky -CF |
| Intermolecular Forces | C-F···H, F···F segregation | N-H···N, N-H···O | Fluorine segregation can create distinct hydrophobic channels in the crystal lattice, aiding in resolution. |
Expert Insight: The significantly lower basicity of the trifluoroamine means that standard weak resolving acids (like ibuprofen or naproxen) may fail to protonate the amine fully, leading to co-crystals or oils rather than the desired ionic salts. Successful X-ray quality crystals are best obtained using stronger chiral acids like Mandelic Acid or Tartaric Acid , or by analyzing the Hydrochloride salt directly for absolute configuration via anomalous dispersion.
Chiral Resolution & Crystallization Workflow
The separation of the (S)-enantiomer from the racemate relies on the formation of diastereomeric salts with distinct solubility profiles.
Strategic Decision Tree: Selecting a Resolving Agent
The following diagram illustrates the decision logic for selecting the appropriate counter-ion and crystallization method.
Caption: Logic flow for selecting resolving agents for low-basicity fluorinated amines.
Experimental Protocol: Preparation of (S)-TFBA Mandelic Acid Salt
This protocol is optimized for generating X-ray quality crystals suitable for absolute configuration determination.
Reagents:
-
Racemic 1,1,1-Trifluoro-2-butylamine (1.0 eq)
-
(S)-(+)-Mandelic Acid (1.0 eq)
-
Solvent: Isopropanol (IPA) or Ethanol/MTBE mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of (S)-(+)-Mandelic acid in 10 mL of warm Isopropanol (50°C).
-
Addition: Slowly add 10 mmol of racemic amine to the stirring acid solution. The exothermic reaction indicates salt formation.
-
Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. If no precipitate forms, add tert-butyl methyl ether (MTBE) dropwise until slight turbidity persists, then reheat to clear and cool again.
-
Harvesting: Filter the white crystalline solid. This is typically the less soluble diastereomer (often the (S,S)-salt, though this must be confirmed).
-
Recrystallization (Crucial for X-ray): Dissolve 50 mg of the salt in a minimum amount of hot ethanol. Place the vial in a larger jar containing hexane (Vapor Diffusion method) and seal. Allow to stand undisturbed for 3-5 days.
-
Data Collection: Select a single crystal with well-defined faces (approx 0.2 x 0.2 x 0.1 mm) for X-ray diffraction.
Crystallographic Analysis & Interpretation
When analyzing the crystal structure of (S)-1,1,1-Trifluoro-2-butylamine salts, researchers should look for specific structural motifs driven by the fluorine atoms.
Key Structural Features to Analyze[1]
-
Absolute Configuration:
-
Method: Anomalous dispersion (Bijvoet differences).
-
Requirement: If using a light atom salt (like hydrochloride), a Copper (Cu) source is preferred over Molybdenum (Mo) to maximize the anomalous signal of Chlorine and Fluorine. Alternatively, using a heavy-atom counter-ion (e.g., p-bromomandelic acid) guarantees a strong signal for absolute assignment.
-
-
Fluorine Segregation:
-
Fluorinated alkyl chains often pack together to form "fluorous domains" within the crystal lattice. These weak F···F interactions stabilize the crystal structure and can lead to higher melting points compared to non-fluorinated analogs.
-
-
Hydrogen Bonding Network:
-
In the mandelate salt, expect a robust charge-assisted hydrogen bond between the ammonium protons (NH
) and the carboxylate oxygens (COO ) of the acid. -
Note: The CF
group rarely participates in strong hydrogen bonding but may show weak C-F···H-C interactions that dictate the fine packing geometry.
-
Comparative Performance Guide
How does (S)-TFBA compare to the industry standard (S)-Phenylethylamine (PEA) as a resolving agent?
| Metric | (S)-TFBA (Fluorinated) | (S)-PEA (Standard) | Recommendation |
| Resolving Power | High for acidic/fluorinated substrates | High for general organic acids | Use TFBA for resolving fluorinated acids or when distinct solubility profiles are needed. |
| Salt Crystallinity | High (often forms needles/plates) | Moderate to High | TFBA salts often crystallize more readily due to rigid CF |
| Cost | High ( | Low ($) | Use PEA for initial screens; reserve TFBA for difficult resolutions. |
| Recyclability | Excellent (volatile, easy to distill) | Good | TFBA's lower boiling point makes it easier to recover after basification. |
References
-
University of Southampton. 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use. (Analogous propyl structure). Available at: [Link]
-
Wikipedia. Chiral Resolution and Diastereomeric Salts. Available at: [Link]
-
Spring Nature. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link][1]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride, ensuring the protection of personnel and compliance with environmental regulations.
Core Hazard Profile and Immediate Safety Precautions
(S)-1,1,1-Trifluoro-2-butylamine hydrochloride is a halogenated organic compound that demands careful handling. Its hydrochloride salt form is a solid, which mitigates some of the risks associated with volatile liquids, but its toxicological profile requires strict adherence to safety protocols.[1][2] The primary hazards are associated with direct contact and inhalation.[1]
Understanding these hazards is the first step in a self-validating safety system. The choice of handling procedures and personal protective equipment is directly dictated by this hazard profile.
| Hazard Classification | GHS Hazard Code | Signal Word | Primary Protective Measures |
| Harmful if swallowed | H302 | Warning | Do not ingest; wash hands thoroughly after handling.[1][2] |
| Causes skin irritation | H315 | Warning | Wear chemical-resistant gloves and a lab coat.[1] |
| Causes serious eye irritation | H319 | Warning | Wear safety goggles or a face shield.[1] |
| May cause respiratory irritation | H335 | Warning | Handle only in a well-ventilated area, preferably a certified chemical fume hood.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing (S)-1,1,1-Trifluoro-2-butylamine hydrochloride for disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[5]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[3]
-
Respiratory Protection: All handling of the solid compound that could generate dust, as well as the preparation of waste containers, must be conducted in a chemical fume hood to prevent inhalation.[3][4]
Waste Segregation and Collection: A Critical Step
The most significant errors in chemical disposal occur at the point of collection. Proper segregation is essential for both safety and cost-effective, compliant disposal.
-
Designated Hazardous Waste Container: (S)-1,1,1-Trifluoro-2-butylamine hydrochloride waste must be collected in a designated, clearly labeled hazardous waste container.[3]
-
Do Not Mix Waste Streams: Never mix halogenated organic waste with non-halogenated solvents or other waste streams.[6][7] Doing so complicates the disposal process and can create dangerous chemical reactions. This compound is a halogenated organic solid .
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(S)-1,1,1-Trifluoro-2-butylamine hydrochloride," and the associated hazard warnings (e.g., "Irritant," "Toxic").[3] Keep the container closed at all times, except when adding waste.
Step-by-Step Disposal and Decontamination Protocols
Protocol 4.1: Disposal of Unused or Waste Product
The primary disposal method for this compound is through a licensed hazardous waste contractor, typically via high-temperature incineration.[5] The presence of fluorine in the molecule means that thermal decomposition will produce hydrogen fluoride (HF), a highly corrosive and toxic gas.[8] Therefore, it must be sent to a facility with specialized scrubbers capable of neutralizing these acidic gases.[9]
-
Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood.
-
Transfer: Carefully transfer the solid waste into the designated and pre-labeled hazardous waste container using a clean spatula or scoop. Avoid any actions that could generate dust.[3]
-
Sealing: Securely close the container.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Protocol 4.2: Disposal of Empty Containers
An "empty" container that once held this chemical must be treated as hazardous waste until properly decontaminated.[6]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: Crucially, the rinsate from these cleaning steps is also hazardous waste. Collect all rinsate and add it to a designated "Halogenated Organic Liquid Waste" container.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular solid waste. However, you must first deface the label to prevent misuse. Always confirm this final step with your institutional EHS guidelines.[5]
Protocol 4.3: Decontamination of Laboratory Glassware and Surfaces
-
Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., methanol or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as halogenated hazardous waste.
-
Detergent Wash: Wash the item thoroughly with a laboratory detergent and warm water.[10] Use a brush to scrub all surfaces.
-
Water Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open (if the spill is contained within it).
-
Control Access: Restrict access to the spill area.
-
Cleanup (for small spills):
-
Wearing the full PPE described in Section 2, gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into the designated hazardous waste container.[3]
-
Decontaminate the spill area using the procedure outlined in Protocol 4.3.
-
-
Waste Disposal: All materials used for the cleanup (absorbent, wipes, gloves) are considered hazardous waste and must be placed in the sealed waste container.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste streams of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 1212120-62-1 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. epa.gov [epa.gov]
Comprehensive Safety & Handling Guide: (S)-1,1,1-Trifluoro-2-butylamine hydrochloride
As a Senior Application Scientist, I frequently encounter questions regarding the safe handling of fluorinated chiral building blocks. (S)-1,1,1-Trifluoro-2-butylamine hydrochloride (CAS: 101054-96-0) is highly valued in drug development for introducing the trifluoromethyl (-CF3) pharmacophore, which enhances the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs). However, its unique molecular structure demands rigorous safety protocols. This guide provides a causality-driven framework for its operational handling, personal protective equipment (PPE) selection, and disposal logistics.
Causality-Driven Risk Assessment
Understanding why a chemical is hazardous is the first step in establishing a self-validating laboratory safety culture. The hazards of (S)-1,1,1-Trifluoro-2-butylamine hydrochloride stem from two primary structural features:
-
The Hydrochloride Salt: As an amine hydrochloride, this compound is hygroscopic and can dissociate upon contact with physiological moisture (e.g., sweat, tears, mucous membranes). This localized pH shift causes severe irritation, leading to its GHS classifications: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation)[1].
-
The Trifluoromethyl Group (-CF3): While stable under ambient conditions, the thermal decomposition (e.g., during a fire or extreme heating) of fluorinated organic compounds releases highly toxic and corrosive gases, specifically Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) ()[2]. HF exposure is uniquely dangerous as it penetrates tissue deeply, sequesters calcium, and requires specialized medical intervention (e.g., topical calcium gluconate gel).
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE must be worn. The selection is based on the physical properties of the powder and its potential dissolution in organic solvents during synthesis workflows.
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z87.1) | Protects against airborne dust (H335) and prevents severe ocular irritation (H319) from accidental splashes when the compound is in solution. |
| Hand Protection | Nitrile gloves (Min. 0.11 mm thickness) | Nitrile provides an effective barrier against amine salts. Double-gloving is required when handling the compound in organic solvents to prevent rapid breakthrough. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Prevents skin contact (H315) and minimizes static charge buildup, which is critical when weighing fine, dry powders. |
| Respiratory | N95/P100 particulate respirator | Mandatory if weighing outside a fume hood (not recommended) to prevent inhalation of irritating dust particles ()[3]. |
Standard Operating Procedure (SOP): Safe Handling & Weighing
This protocol ensures minimal aerosolization and protects the operator from the compound's hygroscopic and irritating nature.
Step 1: Environmental Preparation
-
Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).
-
Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).
-
Utilize an anti-static mat and anti-static weigh boats to prevent the fine powder from dispersing due to static repulsion.
Step 2: Donning PPE
-
Inspect nitrile gloves for pinholes. Don a primary pair, followed by a secondary pair if handling solutions.
-
Put on safety goggles and a fully buttoned flame-retardant lab coat.
Step 3: Weighing and Transfer
-
Open the reagent bottle only inside the fume hood. Because the compound is hygroscopic, minimize atmospheric exposure to prevent the powder from clumping and degrading.
-
Use a clean, dry stainless steel or PTFE spatula.
-
Slowly transfer the required mass to the anti-static weigh boat. Avoid rapid movements that could generate dust.
-
Immediately seal the primary container. If the container was stored under argon or nitrogen, flush the headspace with inert gas before sealing to maintain chemical integrity.
Step 4: Dissolution
-
Transfer the solid directly into the reaction vessel.
-
Rinse the weigh boat with the target reaction solvent (e.g., dichloromethane or methanol) to ensure quantitative transfer and to suppress any remaining dust.
Spill Response and Decontamination Workflow
In the event of a spill, immediate and logical action is required to prevent respiratory exposure and environmental contamination. The workflow below dictates the response based on the spill's physical state.
Caption: Decision tree for (S)-1,1,1-Trifluoro-2-butylamine HCl spill response and decontamination.
Storage and Disposal Logistics
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Because amine hydrochlorides are hygroscopic, the container must be kept tightly closed and ideally stored in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Disposal: Do not discharge into drains. The compound must be disposed of as hazardous chemical waste. Due to the trifluoromethyl group, high-temperature incineration is the required disposal method. The incinerator must be equipped with an acid-gas scrubber to neutralize the highly corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated during combustion ()[2].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). Available at:[Link]
-
Pharos Project. "Hazard Summary for Fluorinated Organic Compounds." Habitable Future. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
